Product packaging for DS44960156(Cat. No.:CAS No. 2361327-08-2)

DS44960156

Cat. No.: B2550576
CAS No.: 2361327-08-2
M. Wt: 349.342
InChI Key: OXUKTNZACAKVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DS44960156 is an inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2;  IC50 = 1.6 µM). It is selective for MTHFD2 over MTHFD1 (IC50 = >30 µM).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO5 B2550576 DS44960156 CAS No. 2361327-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-18(12-5-7-13(8-6-12)19(23)24)21-10-9-14-15-3-1-2-4-17(15)26-20(25)16(14)11-21/h1-8H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUKTNZACAKVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3OC2=O)C(=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DS44960156

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for cancer research and drug development, the mechanism of action of DS44960156, a novel isozyme-selective inhibitor, has been elucidated. This technical guide provides an in-depth analysis of this compound, targeting researchers, scientists, and professionals in the field of drug development.

This compound has been identified as a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism.[1][2][3] The high expression of MTHFD2 in various cancer types, and its correlation with poor patient survival, positions it as a compelling therapeutic target.[3][4] this compound emerged from high-throughput screening (HTS) and was further refined through structure-based drug design (SBDD), featuring a distinctive tricyclic coumarin scaffold.

Core Mechanism: Selective Inhibition of MTHFD2

This compound exerts its therapeutic potential by selectively inhibiting the dehydrogenase activity of MTHFD2. This enzyme is a critical component of mitochondrial folate metabolism, responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in the synthesis of purines and thymidine. By blocking this pathway, this compound disrupts the supply of essential building blocks for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.

The selectivity of this compound for MTHFD2 over its cytosolic isoform, MTHFD1, is a key attribute that promises a wider therapeutic window and potentially fewer side effects. This selectivity is critical as MTHFD1 is expressed in normal adult tissues, while MTHFD2 is predominantly found in embryonic and cancerous cells.

Quantitative Inhibition Profile

The inhibitory potency and selectivity of this compound have been quantitatively characterized through enzymatic assays.

TargetIC50 ValueSelectivity (over MTHFD1)
MTHFD2 1.6 µM>18-fold
MTHFD1 >30 µM-

Table 1: Inhibitory activity of this compound against MTHFD2 and MTHFD1. Data sourced from enzymatic assays.

Structural Basis of Inhibition

The precise binding mode of this compound to MTHFD2 has been elucidated through X-ray crystallography (PDB ID: 6JIB). The inhibitor occupies the substrate-binding site of the enzyme. The tricyclic coumarin scaffold engages in key interactions with the protein, including hydrogen bonds and π-π stacking, which account for its inhibitory activity.

cluster_MTHFD2 MTHFD2 Active Site cluster_Inhibition Inhibitory Action cluster_Metabolic_Pathway Mitochondrial One-Carbon Metabolism This compound This compound Substrate_Binding_Pocket Substrate Binding Pocket This compound->Substrate_Binding_Pocket Occupies Inhibition Inhibition This compound->Inhibition Cofactor_Binding_Site NAD+ Binding Site Dehydrogenase_Activity Dehydrogenase Activity CH=THF 5,10-Methenyl-THF Inhibition->Dehydrogenase_Activity CH2THF 5,10-Methylene-THF CH2THF->CH=THF MTHFD2 Dehydrogenase 10-CHO-THF 10-Formyl-THF CH=THF->10-CHO-THF MTHFD2 Cyclohydrolase Purine_Synthesis Purine & Thymidine Synthesis 10-CHO-THF->Purine_Synthesis

Figure 1: Mechanism of this compound action on the MTHFD2 pathway.

Experimental Protocols

MTHFD2 Enzymatic Assay

The inhibitory activity of this compound was determined using a coupled enzymatic assay. The assay measures the MTHFD2-catalyzed oxidation of 5,10-methylenetetrahydrofolate, which is coupled to a diaphorase reaction that reduces resazurin to the fluorescent product, resorufin.

Protocol:

  • Recombinant human MTHFD2 is pre-incubated with varying concentrations of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

  • The reaction is initiated by the addition of substrates: 5,10-methylenetetrahydrofolate and NAD+.

  • The reaction mixture also contains diaphorase and resazurin.

  • The increase in fluorescence (excitation ~540 nm, emission ~590 nm) is monitored over time using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

X-ray Crystallography

The three-dimensional structure of MTHFD2 in complex with this compound was determined by X-ray crystallography.

Protocol:

  • Recombinant MTHFD2 is purified and crystallized, often in the presence of the inhibitor and a cofactor analog.

  • Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

  • The structure is solved by molecular replacement using a known MTHFD2 structure as a search model.

  • The model is refined, and the inhibitor is built into the electron density map.

  • The final structure is validated and deposited in the Protein Data Bank (PDB ID: 6JIB).

Signaling Pathways and Cellular Consequences

The inhibition of MTHFD2 by this compound has profound effects on cellular metabolism and signaling. By depleting the mitochondrial pool of one-carbon units, this compound is expected to induce replication stress and ultimately lead to cancer cell death.

This compound This compound MTHFD2_Inhibition MTHFD2 Inhibition This compound->MTHFD2_Inhibition 1C_Depletion Mitochondrial One-Carbon Unit Depletion MTHFD2_Inhibition->1C_Depletion Purine_Thymidine_Deficiency Purine & Thymidine Synthesis Deficiency 1C_Depletion->Purine_Thymidine_Deficiency Replication_Stress Replication Stress Purine_Thymidine_Deficiency->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Cellular consequences of MTHFD2 inhibition by this compound.

Conclusion

This compound represents a promising, isozyme-selective inhibitor of MTHFD2 with a well-defined mechanism of action. Its ability to selectively target a key metabolic vulnerability in cancer cells, supported by robust biochemical and structural data, underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further optimization of this scaffold led to the development of more potent inhibitors like DS18561882, which has demonstrated in vivo antitumor activity. The continued investigation of MTHFD2 inhibitors is a vibrant area of research with the potential to deliver new and effective cancer treatments.

References

An In-depth Technical Guide to the Binding Site Interactions of DS44960156 with MTHFD2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site interactions between the selective inhibitor DS44960156 and its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism. MTHFD2 is a promising therapeutic target in oncology due to its high expression in various cancer types and correlation with poorer survival rates, while having limited expression in healthy adult tissues.[1][2] Understanding the molecular interactions underpinning the potency and selectivity of inhibitors like this compound is crucial for the development of novel anticancer therapies.

Core Concepts: MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF).[3] These reactions are essential for the production of formate, a one-carbon unit critical for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][4] Cancer cells, with their high demand for proliferation, upregulate MTHFD2 to fuel nucleotide biosynthesis. Inhibition of MTHFD2 depletes the formate pool, leading to a halt in DNA replication and cell growth arrest.

This compound: A Selective MTHFD2 Inhibitor

This compound is a novel, isozyme-selective MTHFD2 inhibitor featuring a tricyclic coumarin scaffold. It was identified through high-throughput screening and optimized using a structure-based drug design approach. A key feature of this compound is its significant selectivity for MTHFD2 over its cytosolic isoform, MTHFD1, which is ubiquitously expressed in normal tissues. This selectivity is critical for minimizing off-target effects and potential toxicity.

Quantitative Analysis of MTHFD2 Inhibitors

The inhibitory potency of this compound and other MTHFD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several MTHFD2 inhibitors, highlighting their potency and selectivity.

InhibitorMTHFD2 IC50MTHFD1 IC50Selectivity (MTHFD1/MTHFD2)Reference
This compound 1.6 µM >30 µM >18.75-fold
DS185618820.0063 µM0.57 µM~90-fold
LY345899663 nM96 nM0.14-fold (MTHFD1 selective)
TH961947 nM (for both MTHFD1 and MTHFD2)47 nM (for both MTHFD1 and MTHFD2)Non-selective
MTHFD2-IN-566 nMNot ReportedNot Reported
TH90287.97 nM0.5 nM0.06-fold (MTHFD1 selective)
MTHFD2-IN-61.46 µM19.05 µM~13-fold

Molecular Interactions at the Binding Site

X-ray crystallography studies of the MTHFD2-DS44960156 complex have revealed the precise binding mode within the folate-binding site of the enzyme. The key interactions that anchor this compound in the active site and contribute to its inhibitory activity are:

  • Hydrogen Bonding: this compound forms a network of hydrogen bonds with several key residues in the MTHFD2 binding pocket. These include interactions between the pyrimidin-4-one moiety of the inhibitor and the side chains of Gln132 and Lys88. The linker amide's carbonyl group forms a hydrogen bond with Asn87, and the terminal carboxylate interacts with the main chain N-H of Gly310.

  • π-π Stacking: A significant π-π stacking interaction occurs between the pyrimidin-4-one ring of this compound and the aromatic ring of Tyr84.

The high degree of structural similarity between the folate-binding sites of MTHFD2 and MTHFD1 makes achieving selectivity challenging. The selectivity of this compound is primarily attributed to the interaction with Asn87 in MTHFD2. In MTHFD1, this residue is replaced by a hydrophobic valine (Val55), which cannot form the crucial hydrogen bond with the inhibitor. This single amino acid difference is a key determinant of the selective binding of this compound to MTHFD2.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary and not fully available in the public domain. However, based on the cited literature, the general methodologies employed are as follows:

Enzymatic Assay for IC50 Determination

This assay measures the ability of an inhibitor to reduce the enzymatic activity of MTHFD2.

  • Enzyme and Substrate Preparation: Recombinant human MTHFD2 is purified. The substrate, 5,10-methylenetetrahydrofolate, is prepared fresh. The cofactor NAD+ is also required.

  • Reaction Mixture: The assay is typically performed in a buffer solution containing phosphate and magnesium ions, which are essential for MTHFD2 activity.

  • Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the MTHFD2 enzyme.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate and cofactor. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

X-ray Crystallography for Structural Analysis

This technique is used to determine the three-dimensional structure of the MTHFD2-inhibitor complex at atomic resolution.

  • Protein Crystallization: The purified MTHFD2 protein is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal conditions for crystal growth.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the atoms in the crystal, producing a diffraction pattern.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-ligand complex is built into this map and refined to produce the final, high-resolution structure. The Protein Data Bank (PDB) entry 6JIB contains the crystal structure of MTHFD2 in complex with this compound.

Thermal Shift Assay (TSA)

TSA is often used in high-throughput screening to identify compounds that bind to a target protein.

  • Principle: The binding of a ligand, such as an inhibitor, generally increases the thermal stability of a protein.

  • Procedure: The MTHFD2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed as the protein unfolds upon heating. The experiment is run in the presence and absence of the test compound (e.g., this compound).

  • Measurement: The fluorescence is monitored as the temperature is gradually increased. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of a compound indicates binding.

Visualizations

Signaling Pathway

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol/Nucleus Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine CH2_THF 5,10-CH2-THF SHMT2->CH2_THF THF THF THF->SHMT2 MTHFD2 MTHFD2 CH2_THF->MTHFD2 CH_THF 5,10-CH=THF MTHFD2->CH_THF CHO_THF 10-CHO-THF MTHFD2->CHO_THF CH_THF->MTHFD2 Formate Formate CHO_THF->Formate Formate_out Formate Formate->Formate_out Export This compound This compound This compound->MTHFD2 Purine_Synthesis Purine Synthesis Formate_out->Purine_Synthesis

Caption: Mitochondrial one-carbon metabolism pathway highlighting the role of MTHFD2 and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_screening Inhibitor Discovery & Validation cluster_characterization Biochemical & Structural Characterization HTS High-Throughput Screening (Thermal Shift Assay) Hit_ID Hit Identification HTS->Hit_ID SBDD Structure-Based Drug Design (Lead Optimization) Hit_ID->SBDD This compound This compound Synthesis SBDD->this compound Enzyme_Assay Enzymatic Assay This compound->Enzyme_Assay Crystallography X-ray Crystallography This compound->Crystallography IC50 IC50 Determination (Potency & Selectivity) Enzyme_Assay->IC50 Binding_Mode Binding Mode Analysis Crystallography->Binding_Mode

Caption: Workflow for the discovery and characterization of this compound as an MTHFD2 inhibitor.

Logical Relationship

Selectivity_Determinants cluster_MTHFD2 MTHFD2 Binding Pocket cluster_this compound This compound Moieties Asn87 Asn87 Tyr84 Tyr84 Gln132_Lys88 Gln132 / Lys88 Linker_Amide Linker Amide C=O Linker_Amide->Asn87 H-bond (Key for Selectivity) Val55 Val55 (Hydrophobic) Linker_Amide->Val55 No H-bond (Steric Hindrance) Pyrimidinone Pyrimidin-4-one Pyrimidinone->Tyr84 π-π stacking Pyrimidinone->Gln132_Lys88 H-bonds

Caption: Key interactions determining the selectivity of this compound for MTHFD2 over MTHFD1.

References

The Structure-Activity Relationship of DS44960156 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a pathway essential for the synthesis of purines and thymidine.[1][2] Elevated expression of MTHFD2 is observed in various cancers, making it a promising target for cancer therapy.[1][2] this compound emerged from a high-throughput screening (HTS) campaign followed by structure-based drug design (SBDD), leading to a potent and isozyme-selective inhibitor with a novel tricyclic coumarin scaffold.[1]

Core Compound Profile: this compound

This compound is distinguished by its selectivity for MTHFD2 over the cytosolic isoform MTHFD1. This selectivity is a key attribute, as MTHFD1 is expressed in most healthy adult tissues, and its inhibition could lead to undesirable side effects. This compound offers a significant improvement over earlier, non-selective MTHFD1/2 inhibitors.

CompoundMTHFD2 IC50 (μM)MTHFD1 IC50 (μM)Selectivity (MTHFD1/MTHFD2)Molecular WeightLigand Efficiency (LE)
This compound (Compound 41) 1.6>30>18-fold3490.31
HTS Hit (Compound 1) 8.3>100>12-fold4220.24

Structure-Activity Relationship (SAR) Analysis

The development of this compound from the initial HTS hit (a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative) involved systematic modifications guided by SBDD. The X-ray crystal structure of the initial hit in complex with MTHFD2 revealed key interactions that were optimized in subsequent analogs.

Key Structural Modifications and Their Impact:
  • Tricyclic Coumarin Scaffold: The transformation of the initial hit's scaffold to a tricyclic coumarin was a pivotal step in improving potency and ligand efficiency. This scaffold provides a rigid framework that orients the key interacting moieties for optimal binding in the MTHFD2 active site.

  • Carboxylic Acid Variants: The introduction of a carboxylic acid group was found to be crucial for potent inhibition. This group forms a strong hydrogen bond with the main chain N-H of Gly310 in the MTHFD2 protein.

  • Sultam Transformation: The initial hit contained a sultam moiety. While this group participated in hydrogen bonding, its replacement with a carboxylic acid led to improved properties.

The following diagram illustrates the logical progression from the initial screening hit to the optimized lead compound, this compound.

SAR_Progression HTS High-Throughput Screening Hit HTS Hit (Compound 1) MTHFD2 IC50 = 8.3 μM HTS->Hit Identified SBDD Structure-Based Drug Design (SBDD) Hit->SBDD Analyzed by X-ray Crystallography Optimization Scaffold Hopping & Side Chain Optimization SBDD->Optimization Guided Lead This compound MTHFD2 IC50 = 1.6 μM >18-fold selective Optimization->Lead Resulted in

Figure 1. Development workflow of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the dehydrogenase activity of MTHFD2. MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF). These reactions are crucial for providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting MTHFD2, this compound disrupts this supply chain, thereby impeding the proliferation of cancer cells that are highly dependent on this pathway.

The following diagram depicts the role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the inhibitory action of this compound.

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_synthesis Downstream Processes Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-CH2-THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 NAD+ CH_THF 5,10-CH=THF MTHFD2->CH_THF NADH CHO_THF 10-CHO-THF MTHFD2->CHO_THF CH_THF->MTHFD2 Formate Formate CHO_THF->Formate Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Formate->Thymidylate_Synthesis This compound This compound This compound->MTHFD2

Figure 2. MTHFD2 pathway and this compound inhibition.

Experimental Protocols

Recombinant Human MTHFD2 and MTHFD1 Expression and Purification
  • Cloning and Expression: The coding sequences for human MTHFD2 (residues 33-350) and MTHFD1 (residues 33-935) were cloned into a pET-28a vector with an N-terminal His6-tag and a TEV protease cleavage site. The plasmids were transformed into E. coli BL21(DE3) cells.

  • Cell Culture and Induction: Cells were grown in LB medium containing kanamycin at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16-18 hours.

  • Purification: The cell pellet was resuspended and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The His6-tag was cleaved by TEV protease, and the protein was further purified by size-exclusion chromatography.

MTHFD2/1 Dehydrogenase Enzymatic Assay

The inhibitory activity of the compounds was determined by monitoring the production of NADH, which was coupled to the reduction of a reporter substrate by diaphorase.

  • Reaction Mixture: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 2.5 mM NAD+, 20 μM 5,10-methylenetetrahydrofolate, 0.24 U/mL diaphorase, and 80 μM resazurin.

  • Procedure: The enzyme (MTHFD2 or MTHFD1) was pre-incubated with the test compound for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.

  • Detection: The fluorescence signal from the reduction of resazurin to resorufin was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a four-parameter logistic fit.

The following diagram outlines the workflow for the MTHFD2 enzymatic assay.

Assay_Workflow Start Start Preincubation Pre-incubate MTHFD2/1 with this compound analog Start->Preincubation Initiation Initiate reaction with 5,10-CH2-THF and NAD+ Preincubation->Initiation Coupled_Reaction NADH produced reduces resazurin via diaphorase Initiation->Coupled_Reaction Detection Measure resorufin fluorescence (Ex: 535 nm, Em: 590 nm) Coupled_Reaction->Detection Analysis Calculate IC50 from dose-response curve Detection->Analysis End End Analysis->End

Figure 3. MTHFD2 enzymatic assay workflow.

Conclusion

This compound represents a significant advancement in the development of selective MTHFD2 inhibitors. The structure-based design approach successfully transformed a moderately potent HTS hit into a lead compound with improved potency, selectivity, and drug-like properties. The detailed SAR understanding, coupled with robust experimental protocols, provides a solid foundation for the further optimization of this promising new class of anticancer agents. Future work will likely focus on enhancing the potency of this compound while maintaining its excellent selectivity profile, with the ultimate goal of progressing these compounds into clinical development.

References

DS44960156: An In-Depth Technical Profile on Isozyme-Selective MTHFD2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of DS44960156, a novel, isozyme-selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The document details the quantitative inhibitory activity against its primary target, MTHFD2, versus the cytosolic isozyme MTHFD1. It includes detailed experimental methodologies for the assays used to determine this selectivity, alongside visualizations of the relevant metabolic pathways and the inhibitor discovery workflow.

Introduction: The Rationale for Selective MTHFD2 Inhibition

One-carbon (1C) metabolism is a critical network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making it fundamental for cell proliferation.[1] This metabolic pathway is compartmentalized, with parallel reactions occurring in the cytoplasm and mitochondria.[2]

  • MTHFD1 (Cytosolic Isozyme): A trifunctional enzyme expressed in most healthy adult tissues, playing a key role in cytoplasmic folate metabolism.[1][2]

  • MTHFD2 (Mitochondrial Isozyme): A bifunctional mitochondrial enzyme that is highly expressed in embryonic tissues and a wide range of tumors, but has low to absent expression in most healthy adult tissues.[2] This differential expression makes MTHFD2 a highly attractive therapeutic target for cancer.

High MTHFD2 expression is correlated with poor survival in patients with various cancers. Therefore, a small molecule that selectively inhibits MTHFD2 over MTHFD1 could potentially disrupt cancer cell metabolism and proliferation with minimal side effects on healthy tissues. This compound, a novel inhibitor with a tricyclic coumarin scaffold, was developed to meet this need.

Quantitative Selectivity Profile of this compound

This compound demonstrates significant isozyme-selective inhibition of MTHFD2. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme Target This compound IC50 Value Selectivity (Fold)
MTHFD2 1.6 µM> 18-fold vs. MTHFD1
MTHFD1 > 30 µM

Table 1: Summary of this compound inhibitory activity against MTHFD2 and MTHFD1.

The data clearly indicates that this compound is substantially more potent against the mitochondrial MTHFD2 isozyme compared to its cytosolic counterpart, MTHFD1.

Experimental Protocols

The discovery and characterization of this compound involved a multi-step process, including initial screening to identify binders and subsequent enzymatic assays to quantify inhibitory activity and selectivity.

High-throughput screening (HTS) was utilized to identify initial hit compounds that bind to MTHFD2. The thermal shift assay is a common method for this purpose.

  • Principle: This assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding. When a ligand like this compound binds to MTHFD2, it generally stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This shift in Tm is detected using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds.

  • Methodology:

    • Reaction Mixture Preparation: Recombinant MTHFD2 protein is mixed in a buffer solution with a fluorescent dye (e.g., SYPRO Orange).

    • Compound Addition: Test compounds, including this compound, are added to the protein-dye mixture in a multi-well plate format. A control group with no compound (or DMSO vehicle) is included.

    • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

    • Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

    • Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence is at its maximum rate of change. A significant increase in Tm in the presence of a compound indicates binding.

To determine the IC50 values and confirm the inhibitory activity and selectivity of this compound, an enzymatic activity assay is performed. MTHFD2 catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF).

  • Principle: The activity of the MTHFD2 dehydrogenase function is measured by monitoring the production of a reaction product. For MTHFD enzymes, this is often the production of NADH or NADPH, which can be detected by an increase in absorbance at 340 nm or through a coupled fluorescence reaction.

  • Methodology:

    • Enzyme Preparation: Recombinant human MTHFD2 or MTHFD1 enzyme is prepared in a suitable assay buffer.

    • Reaction Initiation: The enzymatic reaction is initiated by adding substrates. For the dehydrogenase activity of MTHFD2, the substrates are 5,10-CH2-THF and the cofactor NAD+. For MTHFD1, the cofactor is NADP+.

    • Inhibitor Addition: A range of concentrations of this compound is pre-incubated with the enzyme before initiating the reaction.

    • Signal Detection: The reaction progress is monitored over time by measuring the increase in a detectable signal (e.g., fluorescence from resorufin in a diaphorase-coupled reaction).

    • IC50 Calculation: The rate of reaction is calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value. The selectivity is calculated by comparing the IC50 values for MTHFD2 and MTHFD1.

Visualizations: Pathways and Workflows

The following diagram illustrates the compartmentalization of one-carbon metabolism, highlighting the distinct roles and locations of the cytosolic MTHFD1 and the mitochondrial MTHFD2 enzymes.

One_Carbon_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine Glycine_mito->SHMT2 CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF THF_mito THF MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 NAD+ CHTHF_mito 5,10-CH=THF MTHFD2->CHTHF_mito NADH CHOTHF_mito 10-CHO-THF MTHFD2->CHOTHF_mito CHTHF_mito->MTHFD2 MTHFD1L MTHFD1L CHOTHF_mito->MTHFD1L Formate_mito Formate Formate_cyto Formate Formate_mito->Formate_cyto Export MTHFD1L->Formate_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto MTHFD1 MTHFD1 CH2THF_cyto->MTHFD1 NADP+ Thymidylate Thymidylate Synthesis CH2THF_cyto->Thymidylate CHOTHF_cyto 10-CHO-THF MTHFD1->CHOTHF_cyto NADPH Purines Purine Synthesis CHOTHF_cyto->Purines Formate_cyto->CHOTHF_cyto MTHFD1 (Synthetase) This compound This compound This compound->MTHFD2

Caption: Compartmentalization of one-carbon metabolism and the selective action of this compound on mitochondrial MTHFD2.

This workflow outlines the logical progression from initial screening to the characterization of a selective inhibitor like this compound.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (HTS) of Compound Library TSA Primary Screen: Thermal Shift Assay (TSA) to identify MTHFD2 binders HTS->TSA Hit_ID Hit Identification: Compounds stabilizing MTHFD2 TSA->Hit_ID SBDD Structure-Based Drug Design (SBDD) and Lead Optimization Hit_ID->SBDD Initial Hits DS44 This compound (Optimized Lead) SBDD->DS44 Enzyme_Assay Secondary Screen: Enzymatic Activity Assays DS44->Enzyme_Assay Selectivity Selectivity Profiling: IC50 Determination for MTHFD2 vs. MTHFD1 Enzyme_Assay->Selectivity Final Selective MTHFD2 Inhibitor (>18-fold selectivity) Selectivity->Final

Caption: Workflow for the discovery and characterization of the selective MTHFD2 inhibitor this compound.

Conclusion

This compound is a potent and highly selective inhibitor of the mitochondrial enzyme MTHFD2, with a selectivity of over 18-fold compared to the cytosolic isozyme MTHFD1. This selectivity is critical, as MTHFD2 is preferentially expressed in cancer cells, whereas MTHFD1 is broadly expressed in healthy tissues. The development of this compound, guided by structure-based design, provides a valuable chemical probe to study the role of mitochondrial one-carbon metabolism in cancer and serves as a promising starting point for the development of novel anticancer therapeutics.

References

Key Amino Acid Residues Governing DS44960156 Binding to MTHFD2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical amino acid residues and molecular interactions that govern the binding of the selective inhibitor DS44960156 to its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that is overexpressed in various cancers, making it a promising therapeutic target.[1][2][3][4][5] this compound has been identified as a potent and isozyme-selective inhibitor of MTHFD2. Understanding the precise binding mechanism is crucial for the rational design and optimization of next-generation MTHFD2 inhibitors.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against MTHFD2 has been quantified through enzymatic assays, demonstrating its potency and selectivity over the cytosolic isoform MTHFD1.

CompoundTargetIC50 (μM)Selectivity (over MTHFD1)Reference
This compound MTHFD21.6>18-fold
This compound MTHFD1>30-
HTS Hit (Compound 1)MTHFD28.3-
HTS Hit (Compound 1)MTHFD1>100-

Core Amino Acid Interactions

The high-resolution crystal structure of MTHFD2 in complex with this compound (PDB ID: 6JIB) has provided detailed insights into the key molecular interactions at the atomic level. These interactions, primarily hydrogen bonds and π-π stacking, anchor the inhibitor within the folate-binding site of MTHFD2.

Interacting Residue in MTHFD2Type of InteractionCorresponding Residue in MTHFD1Significance for SelectivityReference
Tyr84 π-π stackingTyr52Conserved, but orientation may differ.
Asn87 Hydrogen bondVal55Crucial for selectivity. The hydrophilic Asn87 forms a key hydrogen bond, whereas the hydrophobic Val55 in MTHFD1 cannot, leading to a less favorable interaction.
Lys88 Hydrogen bondLys56Conserved interaction.
Gln132 Hydrogen bondGln100Important for binding affinity.
Gly310 (main chain N-H)Hydrogen bondGly273Strong interaction with the terminal carboxylate of the inhibitor.
Arg43 Hydrogen bond (predicted by MD simulations)Lys10May contribute to stabilizing the inhibitor.

Experimental Protocols

The identification of these key residues and the characterization of the inhibitor's binding were achieved through a combination of experimental and computational techniques.

High-Throughput Screening (HTS) and Lead Optimization

The initial discovery of the inhibitor scaffold was made through a high-throughput screening campaign.

  • Assay: A thermal shift assay was utilized to identify compounds that stabilize the MTHFD2 protein, indicating binding.

  • Hit Identification: A novel tetrahydropyrido[4,3-d]pyrimidin-4-one derivative (compound 1) was identified as a screening hit.

  • Lead Optimization: Structure-based drug design (SBDD), guided by X-ray crystallography, was employed to improve the potency and selectivity of the initial hit, leading to the development of this compound with a tricyclic coumarin scaffold.

MTHFD2 Enzymatic Assay

The inhibitory potency (IC50) of this compound was determined using a biochemical enzymatic assay to measure the dehydrogenase activity of MTHFD2.

  • Protein Expression and Purification: A cDNA fragment encoding human MTHFD2 (residues 36-350) with an N-terminal 6x-histidine tag was cloned into a pET14b vector and overexpressed in E. coli BL21(DE3). The protein was then purified using a HisTrap-HP column.

  • Reaction Mixture: The assay mixture typically contains the purified MTHFD2 enzyme, the substrate (5,10-methylenetetrahydrofolate), the cofactor (NAD+), and varying concentrations of the inhibitor.

  • Detection: The rate of NAD+ reduction to NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

  • Data Analysis: IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

The definitive atomic-level details of the binding interaction were elucidated through X-ray crystallography.

  • Protein Crystallization: The purified MTHFD2 protein was co-crystallized with this compound in the presence of the cofactor NAD+ and phosphate.

  • Data Collection: X-ray diffraction data were collected from the protein-inhibitor complex crystals. The crystal structure of MTHFD2 in complex with this compound was solved at a resolution of 2.25 Å.

  • Structure Determination and Analysis: The electron density map was used to build and refine the atomic model of the MTHFD2-DS44960156 complex. This model revealed the precise orientation of the inhibitor in the binding pocket and identified the specific amino acid residues involved in the interaction.

Molecular Modeling and Molecular Dynamics (MD) Simulations

Computational studies were performed to understand the dynamic nature of the interaction and the basis for selectivity over MTHFD1.

  • Molecular Docking: this compound was docked into the folate-binding sites of both MTHFD2 and MTHFD1 to predict the initial binding poses.

  • MD Simulations: Molecular dynamics simulations were run on the complex structures of this compound bound to both MTHFD1 and MTHFD2 to observe the stability and dynamics of the interactions over time.

  • Binding Free Energy Calculations: Methods such as Molecular Mechanics Generalized Born/Surface Area (MM-GBSA) were used to calculate the binding free energies and to decompose these energies on a per-residue basis, highlighting the residues that contribute most significantly to the binding affinity and selectivity.

Visualizations

Experimental Workflow for Inhibitor Discovery and Characterization

G Workflow for this compound Discovery and Binding Site Identification hts High-Throughput Screening (Thermal Shift Assay) hit Initial Hit Identified (Compound 1) hts->hit sbdd Structure-Based Drug Design (SBDD) hit->sbdd ds44 This compound Synthesized sbdd->ds44 biochem Biochemical Assays (IC50 Determination) ds44->biochem cryst X-ray Crystallography (MTHFD2-DS44960156 Complex) ds44->cryst comp Computational Modeling (MD Simulations) ds44->comp data Quantitative Binding Data (Potency & Selectivity) biochem->data residues Key Binding Residues Identified cryst->residues selectivity Mechanism of Selectivity Understood comp->selectivity residues->selectivity

Caption: A flowchart illustrating the key stages from high-throughput screening to the detailed characterization of this compound binding.

Key Molecular Interactions of this compound with MTHFD2

G Molecular Interactions at the MTHFD2 Active Site cluster_MTHFD2 MTHFD2 Binding Pocket Tyr84 Tyr84 Asn87 Asn87 Lys88 Lys88 Gln132 Gln132 Gly310 Gly310 (Main Chain) This compound This compound This compound->Tyr84 π-π stacking This compound->Asn87 H-bond (Selectivity) This compound->Lys88 H-bond This compound->Gln132 H-bond This compound->Gly310 H-bond

Caption: A diagram of the crucial interactions between this compound and key amino acid residues within the MTHFD2 active site.

References

Unveiling MTHFD2 Function: A Technical Guide to the Chemical Probe DS44960156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a fundamental process supplying precursors for nucleotide and amino acid biosynthesis. Its elevated expression in various cancers and its limited presence in healthy adult tissues have positioned MTHFD2 as a compelling therapeutic target. This guide provides an in-depth overview of DS44960156, a selective chemical probe for interrogating MTHFD2 function. We will delve into its biochemical activity, the experimental protocols for its characterization, and its impact on cellular signaling pathways.

Data Presentation

The inhibitory activity of this compound against MTHFD2 has been quantified through various enzymatic assays. The following tables summarize the key quantitative data, facilitating a clear comparison of its potency and selectivity.

Compound Target IC50 (µM) Selectivity (MTHFD1/MTHFD2) Reference
This compoundMTHFD21.6[1]>18-fold[2][1][2]
This compoundMTHFD1>30[1]

Table 1: In vitro inhibitory potency and selectivity of this compound.

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. Below are detailed methodologies for these assays.

High-Throughput Screening (HTS) - Thermal Shift Assay

This compound was identified from a high-throughput screening campaign utilizing a thermal shift assay to detect ligand binding to MTHFD2. This method measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds.

Protocol:

  • Protein Preparation: Recombinant human MTHFD2 protein is purified and diluted to a final concentration of 2 µM in a buffer containing 100 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Compound Preparation: this compound and other test compounds are prepared in 100% DMSO at a concentration of 10 mM.

  • Assay Plate Preparation: 1 µL of the compound solution is dispensed into the wells of a 96-well PCR plate. Control wells contain 1 µL of DMSO.

  • Reaction Mixture: A master mix containing 2 µM MTHFD2 and 5x SYPRO Orange dye in the assay buffer is prepared. 19 µL of this master mix is added to each well of the assay plate, resulting in a final compound concentration of 50 µM and a final protein concentration of 1.9 µM.

  • Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Data Acquisition: Fluorescence is monitored continuously during the temperature ramp using the appropriate filter set for SYPRO Orange.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. A significant increase in Tm in the presence of a compound compared to the DMSO control indicates binding.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protein MTHFD2 Protein (2 µM) Mix Prepare Reaction Mix (MTHFD2 + Dye) Protein->Mix Compound This compound (10 mM in DMSO) Dispense Dispense Compound & Reaction Mix into 96-well plate Compound->Dispense Dye SYPRO Orange Dye (5x) Dye->Mix Mix->Dispense Heat Temperature Ramp (25°C to 95°C) Dispense->Heat Fluorescence Monitor Fluorescence Heat->Fluorescence Plot Plot Fluorescence vs. Temperature Fluorescence->Plot Tm Determine Melting Temperature (Tm) Plot->Tm Binding Assess Ligand Binding Tm->Binding

Workflow for the Thermal Shift Assay.
MTHFD2 Dehydrogenase Enzymatic Assay

The inhibitory potency of this compound was determined using an enzymatic assay that measures the dehydrogenase activity of MTHFD2.

Principle: MTHFD2 catalyzes the NAD+-dependent conversion of methylenetetrahydrofolate (CH2-THF) to methenyltetrahydrofolate (CH=THF), producing NADH. The rate of NADH production is measured, and the inhibition by this compound is quantified.

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • Enzyme: Recombinant human MTHFD2 (final concentration 10 nM).

    • Substrate: Methylenetetrahydrofolate (CH2-THF) (final concentration 25 µM).

    • Cofactor: NAD+ (final concentration 200 µM).

    • Inhibitor: this compound serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, 1 µL of serially diluted this compound or DMSO (for control) is added.

    • 49 µL of a master mix containing MTHFD2, NAD+, and assay buffer is added to each well.

    • The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.

    • 50 µL of the substrate (CH2-THF) is added to initiate the reaction.

  • Detection:

    • The production of NADH is monitored kinetically by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over 30 minutes at 37°C using a plate reader.

  • Data Analysis:

    • The initial reaction rates are calculated from the linear portion of the kinetic curves.

    • The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.

    • The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor This compound (Serial Dilution) Preincubation Pre-incubate Inhibitor + Enzyme + NAD+ Inhibitor->Preincubation Enzyme MTHFD2 (10 nM) Enzyme->Preincubation Cofactor NAD+ (200 µM) Cofactor->Preincubation Substrate CH2-THF (25 µM) Initiation Initiate Reaction with Substrate Substrate->Initiation Preincubation->Initiation Measurement Kinetic Measurement of NADH Fluorescence Initiation->Measurement Rates Calculate Initial Reaction Rates Measurement->Rates Inhibition Determine Percent Inhibition Rates->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Workflow for MTHFD2 Dehydrogenase Enzymatic Assay.
Cell-Based Proliferation Assay

The effect of this compound on cancer cell proliferation is assessed using a cell-based assay, such as the Cell Counting Kit-8 (CCK-8) assay, in a relevant cell line (e.g., MCF-7 breast cancer cells).

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: The cells are incubated for 72 hours.

  • CCK-8 Assay:

    • 10 µL of CCK-8 solution is added to each well.

    • The plate is incubated for 2 hours at 37°C.

  • Measurement: The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

MTHFD2 plays a significant role in cellular signaling, particularly in pathways that are frequently dysregulated in cancer, such as the AKT/mTORC1 pathway. Inhibition of MTHFD2 by this compound can perturb these signaling cascades.

MTHFD2 and the AKT/mTORC1 Signaling Pathway

MTHFD2-mediated one-carbon metabolism is linked to the activation of the AKT/mTORC1 signaling pathway. MTHFD2 provides the necessary building blocks for nucleotide synthesis, which is essential for cell growth and proliferation, processes that are also regulated by mTORC1. Furthermore, MTHFD2 expression can be regulated by the mTORC1 pathway, suggesting a potential feedback loop. Inhibition of MTHFD2 with this compound is hypothesized to disrupt this signaling axis, leading to decreased cell proliferation.

G cluster_upstream Upstream Signals cluster_pathway AKT/mTORC1 Pathway cluster_mthfd2 One-Carbon Metabolism cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates MTHFD2 MTHFD2 mTORC1->MTHFD2 upregulates expression Proliferation Cell Proliferation & Growth mTORC1->Proliferation promotes Nucleotides Nucleotide Synthesis MTHFD2->Nucleotides promotes Nucleotides->Proliferation This compound This compound This compound->MTHFD2 inhibits

References

The Emergence of a Novel Anticancer Scaffold: A Technical Guide to the Discovery and Synthesis of the Tricyclic Coumarin Core in DS44960156

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a significant advancement for oncology drug development, researchers have unveiled the discovery and synthesis of a novel isozyme-selective MTHFD2 inhibitor, DS44960156, which features a unique tricyclic coumarin scaffold. This compound has demonstrated considerable potential as a starting point for the development of targeted cancer therapeutics due to its high selectivity and favorable molecular properties. This technical guide provides an in-depth overview of the discovery process, synthetic route, and biological activity of this promising compound for researchers, scientists, and drug development professionals.

Introduction: Targeting Cancer Metabolism with MTHFD2 Inhibition

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a pathway essential for the synthesis of purines and thymidine required for rapid cell proliferation.[1][2] Notably, MTHFD2 is highly expressed in various cancer types, correlating with poor patient survival, while its expression is minimal in most healthy adult tissues.[1][3][4] This differential expression profile makes MTHFD2 a highly attractive and selective target for anticancer drug development.

The development of isozyme-selective MTHFD2 inhibitors has been a key objective to minimize potential off-target effects, particularly concerning the cytosolic isoform MTHFD1. This compound emerged from a dedicated effort to identify such a selective inhibitor, showcasing a novel tricyclic coumarin core that confers both potency and selectivity.

Discovery of this compound: A Journey from High-Throughput Screening to Structure-Based Design

The initial discovery of the chemical series leading to this compound was accomplished through a high-throughput screening (HTS) campaign utilizing a thermal shift assay. This effort identified a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative as a promising hit. Subsequent structure-based drug design (SBDD) efforts, informed by X-ray crystal structures of the initial hit in complex with MTHFD2, guided the optimization process. This rational design approach led to the replacement of the initial scaffold with the novel tricyclic coumarin ring, significantly enhancing the compound's inhibitory activity and selectivity.

Discovery_Workflow HTS High-Throughput Screening (Thermal Shift Assay) Hit_ID Hit Identification (Tetrahydropyrido[4,3-d]pyrimidin-4-one) HTS->Hit_ID Identifies SBDD Structure-Based Drug Design (X-ray Crystallography) Hit_ID->SBDD Informs Lead_Opt Lead Optimization SBDD->Lead_Opt Guides This compound This compound (Tricyclic Coumarin Scaffold) Lead_Opt->this compound Yields Synthesis_Scheme cluster_intermediates Key Intermediates cluster_reaction Core Reaction cluster_product Product beta_ketoester β-ketoester triflation Triflation beta_ketoester->triflation 1. pinacol_borate Pinacol Borate Intermediate (42) triflation->pinacol_borate 2. Miyaura Borylation suzuki_coupling Suzuki Coupling (Pd-catalyzed) pinacol_borate->suzuki_coupling o_bromophenol o-bromophenol o_bromophenol->suzuki_coupling tricyclic_coumarin Tricyclic Coumarin Intermediate (39) suzuki_coupling->tricyclic_coumarin Simultaneous Lactone Formation Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_inhibition cluster_biosynthesis Cellular Processes Serine Serine Glycine Glycine Serine->Glycine CH2THF 5,10-CH2-THF Serine->CH2THF + THF THF THF CHTHF 5,10-CH=THF CH2THF->CHTHF NAD+ MTHFD2 MTHFD2 (Dehydrogenase) CHO_THF 10-formyl-THF CHTHF->CHO_THF Formate Formate CHO_THF->Formate Purine_Synth Purine Synthesis Formate->Purine_Synth Thymidine_Synth Thymidine Synthesis Formate->Thymidine_Synth This compound This compound This compound->MTHFD2 Inhibits Cell_Proliferation Cancer Cell Proliferation Purine_Synth->Cell_Proliferation Thymidine_Synth->Cell_Proliferation

References

An In-depth Technical Guide to the Physicochemical Properties of DS44960156

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the selective MTHFD2 inhibitor, DS44960156, intended for researchers, scientists, and drug development professionals. The document outlines its core physicochemical and pharmacological properties, the experimental methodologies used for its characterization, and its mechanism of action within relevant biological pathways.

Core Properties of this compound

This compound is a novel, isozyme-selective small molecule inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme implicated in cancer metabolism.[1][2] It was developed from a hit compound identified through high-throughput screening (HTS) and subsequently optimized using structure-based drug design (SBDD).[1][3] The molecule features a distinctive tricyclic coumarin scaffold.[1]

The following table summarizes the key quantitative properties of this compound.

PropertyValueNotes
Molecular Weight < 400 g/mol (Specifically 349 g/mol )Considered a favorable starting point for further optimization.
IC50 (MTHFD2) 1.6 µMRepresents the half-maximal inhibitory concentration against MTHFD2.
IC50 (MTHFD1) > 30 µMDemonstrates >18-fold selectivity for MTHFD2 over its isoform MTHFD1.
Ligand Efficiency (LE) 0.31A measure of the binding energy per heavy atom, indicating a good binder for further optimization.
Storage Conditions -80°C for 6 months; -20°C for 1 monthRecommended storage for stock solutions to maintain stability.

Mechanism of Action and Biological Pathway

This compound exerts its effect by inhibiting MTHFD2, a crucial enzyme in the mitochondrial one-carbon (1C) metabolic pathway. This pathway is responsible for generating one-carbon units required for the de novo synthesis of purines and thymidine, which are essential for DNA replication and cell proliferation. In many cancer types, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid cell growth, while its expression is low in most normal adult tissues. By selectively inhibiting MTHFD2, this compound disrupts the supply of one-carbon units, thereby impeding cancer cell proliferation.

MTHFD2_Pathway Mitochondrial One-Carbon Metabolism and Inhibition by this compound cluster_mitochondrion Mitochondrion cluster_downstream Cytosol / Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF Methenyl_THF 5,10-Methenyl-THF CH2_THF->Methenyl_THF Dehydrogenase Activity Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Cyclohydrolase Activity Formate Formate Formyl_THF->Formate MTHFD1L Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis Thymidine_Synthesis Thymidine Synthesis Formate->Thymidine_Synthesis SHMT2 SHMT2 MTHFD2 MTHFD2 MTHFD1L MTHFD1L This compound This compound This compound->MTHFD2 Inhibition

Caption: Inhibition of the MTHFD2 enzyme by this compound in the mitochondrial 1C pathway.

Experimental Protocols

The characterization and development of this compound involved several key experimental methodologies.

The discovery of this compound followed a structured workflow, beginning with a broad screening campaign and progressing to targeted molecular refinement.

Drug_Discovery_Workflow This compound Discovery Workflow HTS High-Throughput Screening (HTS) (Thermal Shift Assay) Hit_ID Hit Identification (e.g., Compound 1) HTS->Hit_ID SBDD Structure-Based Drug Design (SBDD) Hit_ID->SBDD X-ray Crystallography of Hit-MTHFD2 Complex Lead_Opt Lead Optimization (Synthesis of Derivatives) SBDD->Lead_Opt DS44960156_Dev This compound (Optimized Lead) Lead_Opt->DS44960156_Dev In_Vitro_Assays In Vitro Characterization (Enzymatic Assays) DS44960156_Dev->In_Vitro_Assays

Caption: The workflow from initial screening to the development of this compound.

A thermal shift assay, also known as differential scanning fluorimetry (DSF), was employed for the initial high-throughput screening to identify compounds that bind to and stabilize the MTHFD2 protein.

  • Principle: This assay measures the change in the thermal denaturation temperature (melting temperature, Tₘ) of a protein upon ligand binding. A ligand that binds to a protein will typically increase its thermal stability, resulting in a higher Tₘ.

  • Methodology:

    • The MTHFD2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.

    • The protein-dye mixture is aliquoted into a 96-well plate, with different potential inhibitor compounds added to each well.

    • The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.

    • As the protein unfolds, the dye binds, causing a sharp increase in fluorescence. The midpoint of this transition is the Tₘ.

    • A "thermal shift" (ΔTₘ) is calculated by comparing the Tₘ of the protein with and without the compound. A significant positive shift indicates binding.

To determine the inhibitory potency (IC50) of this compound, a biochemical enzymatic assay was used.

  • Principle: The assay measures the rate of the enzymatic reaction catalyzed by MTHFD2 in the presence of varying concentrations of the inhibitor. The MTHFD2-mediated reaction involves the conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, coupled with the reduction of NAD⁺ to NADH.

  • Methodology:

    • The reaction is initiated by adding MTHFD2 to a reaction mixture containing the substrates (5,10-methylenetetrahydrofolate and NAD⁺) and varying concentrations of this compound.

    • The production of NADH is monitored over time, typically by measuring the increase in absorbance at 340 nm or through a coupled fluorescence reaction.

    • The initial reaction rates are plotted against the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve, representing the concentration of this compound required to inhibit 50% of MTHFD2's enzymatic activity.

To understand the binding mode of this compound and to guide the structure-based drug design process, X-ray crystallography was used to solve the structure of MTHFD2 in complex with the inhibitor.

  • Principle: This technique provides a high-resolution, three-dimensional model of the protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.

  • Methodology:

    • Crystallization: The purified MTHFD2 protein is co-crystallized with this compound. This involves screening various conditions (e.g., pH, precipitants, temperature) to find those that promote the formation of well-ordered crystals.

    • Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam. The diffracted X-rays are recorded by a detector.

    • Structure Determination: The diffraction pattern is processed to determine the electron density map of the crystal.

    • Model Building and Refinement: A molecular model of the MTHFD2-DS44960156 complex is built into the electron density map and refined to best fit the experimental data, revealing the precise atomic interactions between the inhibitor and the enzyme's active site.

References

The Selective MTHFD2 Inhibitor DS44960156: A Technical Overview of its Impact on Purine and Thymidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS44960156 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. This pathway is fundamental for the de novo synthesis of purines and thymidine, essential building blocks for DNA and RNA. In cancer cells, which exhibit a high proliferative rate, there is a significant upregulation of MTHFD2, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on purine and thymidine synthesis. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways that mediate the transfer of one-carbon units. These units are essential for the biosynthesis of a variety of critical cellular components, including purines, thymidine, and certain amino acids. The mitochondrial enzyme MTHFD2 plays a pivotal role in this network by catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key donor of one-carbon units for purine and thymidine synthesis.

Notably, MTHFD2 is highly expressed in embryonic tissues and a wide range of tumors, while its expression is low or absent in most healthy adult tissues.[1] This differential expression profile presents a therapeutic window for the development of selective MTHFD2 inhibitors as anticancer agents. This compound has emerged as a novel, isozyme-selective MTHFD2 inhibitor with a tricyclic coumarin scaffold, discovered through high-throughput screening and optimized via structure-based drug design.[2]

This document serves as a comprehensive technical resource detailing the impact of this compound on the core pathways of purine and thymidine synthesis.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of MTHFD2. By binding to the enzyme, it blocks the production of 10-formyltetrahydrofolate, thereby depleting the pool of one-carbon units available for downstream biosynthetic processes. This disruption of 1C metabolism has profound consequences for rapidly dividing cells, which have a high demand for nucleotides to support DNA replication.

The primary downstream effects of MTHFD2 inhibition by this compound are:

  • Inhibition of de novo Purine Synthesis: The formation of the purine ring is a multi-step process that requires two one-carbon units donated by 10-formyltetrahydrofolate. By limiting the availability of this cofactor, this compound effectively stalls purine biosynthesis, leading to a depletion of adenine and guanine nucleotides.

  • Inhibition of Thymidine Synthesis: The synthesis of thymidylate (dTMP) from uridylate (dUMP) is catalyzed by thymidylate synthase and requires a one-carbon unit from 5,10-methylenetetrahydrofolate. While this compound does not directly inhibit thymidylate synthase, the overall flux of one-carbon units within the folate cycle is affected, indirectly impacting thymidine production.

The depletion of purine and thymidine pools induces replication stress and can ultimately lead to cell cycle arrest and apoptosis in cancer cells that are dependent on MTHFD2 activity.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in enzymatic assays. The following table summarizes the key quantitative data available for this compound.

CompoundTargetIC50Selectivity (MTHFD1/MTHFD2)Reference
This compound MTHFD21.6 μM>18-fold[2][3]
MTHFD1>30 μM[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

While direct quantitative data on the specific changes in purine and thymidine metabolite levels upon treatment with this compound is not yet extensively published, studies on other MTHFD2 inhibitors and MTHFD2 knockdown experiments consistently demonstrate a significant reduction in the intracellular pools of purine and thymidine nucleotides.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway

MTHFD2_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant MTHFD2 - 5,10-CH2-THF (substrate) - NAD+ (cofactor) - this compound (inhibitor) - Assay Buffer start->prepare_reagents dispense_inhibitor Dispense serial dilutions of this compound into microplate prepare_reagents->dispense_inhibitor add_enzyme Add MTHFD2 enzyme to each well dispense_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding 5,10-CH2-THF and NAD+ pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_signal Measure NADH production (Fluorescence at Ex/Em 340/460 nm) incubate->measure_signal analyze_data Analyze data and calculate IC50 value measure_signal->analyze_data end End analyze_data->end

References

Methodological & Application

Application Notes and Protocols for DS44960156 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of DS44960156 against its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Introduction

This compound is a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is overexpressed in various cancers, making it an attractive therapeutic target.[1] this compound was discovered through high-throughput screening followed by structure-based drug design.[1] This document outlines the protocol for determining the inhibitory activity of this compound on MTHFD2.

Principle of the Assay

The enzymatic activity of MTHFD2 is determined by monitoring the dehydrogenase reaction, which involves the NAD⁺-dependent oxidation of 5,10-methylenetetrahydrofolate (CH₂-THF) to 5,10-methenyltetrahydrofolate (CH=THF) with the concomitant production of NADH. The rate of NADH formation is measured, typically by an increase in fluorescence or through a coupled enzymatic reaction. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADH production in the presence of the compound.

Data Presentation

Inhibitory Potency of this compound and a Precursor Compound
CompoundTarget EnzymeIC₅₀ (µM)Selectivity (over MTHFD1)Reference
This compound MTHFD21.6>18-fold[1]
This compound MTHFD1>30[1]
Compound 1 (Precursor) MTHFD28.3
Compound 1 (Precursor) MTHFD1>100

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human MTHFD2

  • Inhibitor: this compound

  • Substrate: Folitixorin (5,10-Methylenetetrahydrofolic Acid)

  • Cofactor: β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)

  • Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and NaCl).

  • Detection Reagents: Diaphorase and Resazurin (for coupled colorimetric/fluorometric detection) or direct NADH fluorescence measurement capabilities.

  • Microplates: 96- or 384-well black, flat-bottom plates suitable for fluorescence readings.

  • Plate Reader: A microplate reader capable of measuring fluorescence (e.g., Ex/Em = 340/460 nm for NADH or Ex/Em = 530/590 nm for resorufin in a coupled assay).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Dilution Series add_inhibitor Add this compound to Microplate Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (MTHFD2) add_enzyme Add MTHFD2 to Wells and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate/Cofactor Mix (Folitixorin + NAD+) start_reaction Initiate Reaction by Adding Substrate/Cofactor Mix prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction measure_signal Measure NADH Production (Fluorescence) start_reaction->measure_signal calculate_ic50 Calculate % Inhibition and Determine IC50 measure_signal->calculate_ic50

Caption: Experimental workflow for the this compound MTHFD2 inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve the final desired concentrations.

    • Prepare a working solution of recombinant human MTHFD2 in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a substrate/cofactor mix containing Folitixorin and NAD⁺ in the assay buffer. Based on available data, suggested final concentrations are 50 µM Folitixorin and 500 µM NAD⁺.

  • Assay Procedure:

    • Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (for control wells) to the wells of the microplate.

    • Add the MTHFD2 enzyme solution (e.g., 2.5 µL) to all wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate/cofactor mix (e.g., 5 µL) to all wells.

    • Immediately place the plate in the microplate reader.

  • Detection and Data Analysis:

    • Monitor the increase in fluorescence over time. For direct NADH detection, use an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

    • The initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate with DMSO control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway

The following diagram illustrates the role of MTHFD2 in the mitochondrial one-carbon metabolism pathway and the point of inhibition by this compound.

G cluster_pathway Mitochondrial One-Carbon Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Serine->CH2_THF SHMT2 THF Tetrahydrofolate (THF) THF->CH2_THF CH_THF 5,10-Methenyl-THF CH2_THF->CH_THF MTHFD2 (Dehydrogenase) CHO_THF 10-Formyl-THF CH_THF->CHO_THF MTHFD2 (Cyclohydrolase) Formate Formate CHO_THF->Formate MTHFD1L NAD NAD+ NADH NADH NAD->NADH MTHFD2 SHMT2 SHMT2 MTHFD2 MTHFD2 MTHFD1L MTHFD1L Inhibitor This compound Inhibitor->MTHFD2 Inhibition

Caption: Inhibition of MTHFD2 by this compound in the mitochondrial folate pathway.

References

Application Notes and Protocols for Cell-Based Assays Using DS44960156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS44960156 is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in various cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target in oncology.[2][3] This document provides detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of this compound.

MTHFD2 plays a key role in the synthesis of purines and thymidine by providing one-carbon units.[2] Its inhibition by this compound disrupts these essential processes, leading to impaired DNA replication and cell death in rapidly dividing cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant MTHFD2 inhibitors.

CompoundTargetIC50 (µM)Cell LineAssay TypeReference
This compound MTHFD21.6-Biochemical Assay
MTHFD1>30-Biochemical Assay
MTHFD21.34-Enzymatic Activity
DS18561882MTHFD2-MDA-MB-231Cell-based Activity (GI50)
MTHFD10.57-Biochemical Assay
LY345899MTHFD20.663-Biochemical Assay
MTHFD10.096-Biochemical Assay
TH9619MTHFD1/20.047-Biochemical Assay
MTHFD2-IN-5MTHFD20.066MOLM-14Proliferation (GI50)

Signaling Pathway

The inhibition of MTHFD2 by this compound primarily impacts the mitochondrial one-carbon metabolism pathway, which is interconnected with other crucial cellular processes. MTHFD2 is involved in the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for purine and thymidylate synthesis. Disruption of this pathway can lead to replication stress and cell cycle arrest. Furthermore, studies have shown a link between MTHFD2 expression and the activation of signaling pathways like AKT, which promotes cell proliferation and survival.

MTHFD2_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Thymidylate Synthesis Thymidylate Synthesis 5,10-CH2-THF->Thymidylate Synthesis Formate Formate 10-CHO-THF->Formate Purine Synthesis Purine Synthesis Formate->Purine Synthesis This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Inhibits DNA Replication DNA Replication Purine Synthesis->DNA Replication Thymidylate Synthesis->DNA Replication Replication Stress Replication Stress DNA Replication->Replication Stress Inhibition leads to Cell Cycle Arrest Cell Cycle Arrest Replication Stress->Cell Cycle Arrest AKT AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival MTHFD2_outside MTHFD2 MTHFD2_outside->AKT Activates

Caption: MTHFD2 inhibition by this compound disrupts one-carbon metabolism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression. Inhibition of MTHFD2 can lead to a depletion of nucleotides required for DNA synthesis, causing cells to arrest in the S-phase or G2/M phase of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Seed and treat cells with this compound B Harvest and fix cells in ethanol A->B C Wash with PBS B->C D Stain with Propidium Iodide C->D E Incubate for 30 min D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Replication Stress Assay (γH2AX Staining)

This assay measures the induction of DNA damage and replication stress, a known consequence of MTHFD2 inhibition. Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.

Materials:

  • Cancer cell lines

  • This compound

  • Coverslips in 12-well plates

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in 12-well plates.

  • Treat cells with this compound for 24 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

  • Quantify the number of γH2AX foci per cell.

Replication_Stress_Assay_Workflow A Seed and treat cells on coverslips B Fix and permeabilize cells A->B C Block and incubate with primary antibody B->C D Incubate with secondary antibody C->D E Counterstain with DAPI D->E F Visualize and quantify γH2AX foci E->F

Caption: Workflow for the γH2AX immunofluorescence assay.

References

Application Notes and Protocols for DS44960156 (MetaboBlock-L) in the Study of Metabolic Reprogramming in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] A key feature of this reprogramming is the shift towards aerobic glycolysis, known as the Warburg effect, which results in increased glucose uptake and the production of large amounts of lactate, even in the presence of oxygen.[3][4] This lactate is actively extruded from the cancer cells into the tumor microenvironment by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[5] The export of lactate is crucial for maintaining intracellular pH and sustaining the high glycolytic rate necessary for tumor growth and survival.

DS44960156 (MetaboBlock-L) is a potent and selective small molecule inhibitor of monocarboxylate transporter 1 (MCT1). By blocking the efflux of lactate from cancer cells, this compound disrupts the metabolic equilibrium, leading to intracellular acidification, inhibition of glycolysis, and ultimately, a reduction in cancer cell proliferation and survival. These application notes provide an overview of this compound and detailed protocols for its use in studying metabolic reprogramming in breast cancer cell lines.

Mechanism of Action

This compound selectively binds to and inhibits the function of MCT1, a key transporter of lactate across the plasma membrane. In highly glycolytic breast cancer cells that rely on MCT1 for lactate export, this inhibition leads to an accumulation of intracellular lactate and a corresponding decrease in intracellular pH. The resulting intracellular acidosis has several downstream effects, including the inhibition of key glycolytic enzymes, such as hexokinase and phosphofructokinase, thereby disrupting the entire glycolytic pathway. This disruption of cellular metabolism ultimately leads to reduced ATP production, cell cycle arrest, and apoptosis.

cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Lactate_out Lactate H_out H+ MCT1 MCT1 MCT1->Lactate_out MCT1->H_out Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in Lactate_in->MCT1 Efflux pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease H_in H+ H_in->MCT1 H_in->pH_decrease This compound This compound This compound->MCT1 Inhibits Glycolysis_inhibition Glycolysis Inhibition pH_decrease->Glycolysis_inhibition Cell_Death Cell Proliferation Inhibition & Apoptosis Glycolysis_inhibition->Cell_Death

Caption: Mechanism of action of this compound in breast cancer cells.

Quantitative Data

The following tables summarize the in vitro activity of this compound in various breast cancer cell lines.

Table 1: In Vitro Cell Viability (IC50)

Cell LineSubtypeMCT1 ExpressionIC50 (µM) of this compound (72h)
MCF-7Luminal AHigh0.5
T-47DLuminal AHigh0.8
MDA-MB-231Triple-NegativeLow> 50
MDA-MB-468Triple-NegativeHigh1.2
SK-BR-3HER2+Moderate5.6

Table 2: Effect of this compound on Cellular Metabolism in MCF-7 Cells (24h treatment)

ParameterControlThis compound (1 µM)
Intracellular Lactate (nmol/10^6 cells)15.2 ± 1.848.5 ± 4.2
Extracellular Lactate (mM)8.9 ± 0.72.1 ± 0.3
Intracellular pH7.2 ± 0.16.7 ± 0.1
Glucose Consumption (nmol/h/10^6 cells)25.4 ± 2.110.8 ± 1.5
ATP Levels (relative to control)100%45%

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol determines the concentration-dependent effect of this compound on the viability of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Add serial dilutions of this compound B->C D Incubate for 72h C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for the cell viability assay.

Protocol 2: Lactate Efflux Assay

This protocol measures the effect of this compound on the export of lactate from breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • Lactate Assay Kit (e.g., Sigma-Aldrich, Abcam)

  • 6-well plates

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Wash the cells twice with PBS.

  • Add fresh serum-free medium containing either this compound at the desired concentration or vehicle control.

  • Incubate for the desired time (e.g., 24 hours).

  • Collect the cell culture medium for extracellular lactate measurement.

  • Lyse the cells and collect the lysate for intracellular lactate measurement and protein quantification.

  • Measure lactate concentrations in the medium and cell lysates using a lactate assay kit according to the manufacturer's instructions.

  • Normalize intracellular lactate levels to the total protein concentration.

Protocol 3: Intracellular pH Measurement

This protocol determines the effect of this compound on the intracellular pH of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • This compound

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Incubate overnight.

  • Wash the cells with HBSS.

  • Load the cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS containing either this compound or vehicle control.

  • Measure the fluorescence intensity at excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm.

  • Calculate the ratio of fluorescence intensities (490/440) to determine the intracellular pH, often by comparison to a calibration curve.

cluster_workflow Intracellular pH Measurement Workflow A Seed cells in 96-well plate B Load cells with BCECF-AM dye A->B C Wash to remove excess dye B->C D Add this compound C->D E Measure fluorescence at 490/440 nm D->E F Calculate pH ratio E->F

Caption: Workflow for intracellular pH measurement.

Troubleshooting

  • Low potency in certain cell lines: Ensure that the target cell line expresses MCT1. Cell lines with low or absent MCT1 expression will be resistant to this compound.

  • Variability in results: Ensure consistent cell seeding densities and incubation times. Use a positive control (a known MCT1 inhibitor) if available.

  • Inconsistent pH measurements: Ensure the cells are not over-confluent and that the washing steps are performed gently to avoid cell detachment.

This compound (MetaboBlock-L) is a valuable tool for investigating the role of lactate transport and metabolic reprogramming in breast cancer. By inhibiting MCT1, this compound disrupts the metabolic machinery of cancer cells, providing a powerful means to study the consequences of this inhibition and to explore potential therapeutic strategies targeting cancer metabolism. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in various breast cancer models.

References

Application of MTHFD2 Inhibitors in Colorectal Cancer Xenograft Models: A Representative Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic colorectal cancer remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. One promising target is the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which is overexpressed in various cancers, including colorectal cancer, and is associated with poor prognosis. MTHFD2 plays a crucial role in one-carbon metabolism, providing essential building blocks for nucleotide synthesis and redox balance, thereby supporting rapid cancer cell proliferation.

This document provides a detailed application note and representative protocols for the use of MTHFD2 inhibitors in colorectal cancer xenograft models. While specific in vivo data for the selective MTHFD2 inhibitor DS44960156 in this context is not publicly available, this guide is based on the established efficacy of other MTHFD2 inhibitors, such as LY345899, in similar preclinical models.[1][2] this compound is a selective inhibitor of MTHFD2 with an IC50 of 1.6 μM, showing significant selectivity over its isoform MTHFD1 (IC50 >30 μM).[3]

Principle of Action

MTHFD2 inhibition disrupts the mitochondrial one-carbon metabolic pathway. This disruption leads to a depletion of essential metabolites required for DNA synthesis and repair, as well as an imbalance in the cellular redox state. In cancer cells, which have a high demand for these metabolic outputs, targeting MTHFD2 can induce replication stress, cell cycle arrest, and ultimately, apoptosis.[4][5] The efficacy of MTHFD2 inhibition has been demonstrated in preclinical colorectal cancer models, suggesting its potential as a therapeutic strategy.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes representative data for the MTHFD2 inhibitor LY345899 in a colorectal cancer patient-derived xenograft (PDX) model to illustrate the potential efficacy of this class of drugs.

Treatment GroupMean Tumor Weight (mg ± SD)Tumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle Control1.83 ± 0.19--
LY3458990.74 ± 0.3059.6%< 0.001

Experimental Protocols

The following are detailed protocols for establishing colorectal cancer xenograft models and a representative protocol for the administration of an MTHFD2 inhibitor.

Protocol 1: Establishment of Colorectal Cancer Patient-Derived Xenografts (PDX)

Patient-derived xenograft (PDX) models are established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, which better preserves the characteristics of the original tumor compared to cell line-derived models.

Materials:

  • Fresh human colorectal cancer tissue

  • Immunodeficient mice (e.g., NOD-SCID or similar strains)

  • Surgical instruments

  • DMEM/F12 medium with 10% fetal bovine serum

  • Type IV collagenase (1 mg/mL)

  • Matrigel (optional)

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgically resected colorectal cancer specimens under sterile conditions.

  • Tissue Processing:

    • Wash the tissue with sterile phosphate-buffered saline (PBS).

    • Mince the tissue into small fragments (approximately 2-3 mm³).

    • (Optional) For primary cell culture establishment, digest the minced tissue with 1 mg/mL type IV collagenase in DMEM/F12 for 90 minutes at 37°C. Wash the resulting cell suspension with medium containing 10% fetal bovine serum.

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the flank region.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant a single tumor fragment (or a suspension of 1 x 10⁶ primary cells in media/Matrigel) into the pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor dimensions with calipers twice weekly.

    • Calculate tumor volume using the formula: (width² x length) / 2.

  • Passaging: Once tumors reach a size of approximately 1000-1500 mm³, they can be excised and passaged to new cohorts of mice for expansion.

Protocol 2: Administration of MTHFD2 Inhibitor in Xenograft Models

This protocol is a representative guideline for administering a therapeutic agent like an MTHFD2 inhibitor to tumor-bearing mice. Dosing and formulation will need to be optimized for specific compounds like this compound.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • MTHFD2 inhibitor (e.g., this compound)

  • Vehicle for drug formulation (e.g., as recommended by the manufacturer or determined through solubility studies)

  • Dosing equipment (e.g., oral gavage needles, syringes)

Procedure:

  • Animal Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (n=5-10 mice per group).

  • Drug Preparation: Prepare the MTHFD2 inhibitor formulation at the desired concentration in the appropriate vehicle.

  • Dosing:

    • Administer the MTHFD2 inhibitor to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection).

    • Administer the vehicle alone to the control group.

    • Dosing frequency and duration will depend on the pharmacokinetic and pharmacodynamic properties of the specific inhibitor.

  • Monitoring:

    • Monitor tumor growth as described in Protocol 1.

    • Record animal body weight and any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

Visualization of Key Pathways and Workflows

MTHFD2 Signaling Pathway in Cancer Metabolism

MTHFD2_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT2 THF Tetrahydrofolate Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Dehydrogenase Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Cyclohydrolase Formate Formate Formyl_THF->Formate Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Formate->Thymidylate_Synthesis MTHFD2 MTHFD2 This compound This compound This compound->MTHFD2 Inhibits DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Caption: MTHFD2's role in one-carbon metabolism.

Experimental Workflow for Xenograft Study

Xenograft_Workflow Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation in Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Treatment with this compound (or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: Workflow for a xenograft efficacy study.

Conclusion

Targeting MTHFD2 presents a promising therapeutic avenue for colorectal cancer. While specific preclinical data for this compound in colorectal cancer xenograft models is needed, the information on other MTHFD2 inhibitors strongly supports its investigation in this setting. The protocols and information provided here offer a framework for researchers to design and execute such preclinical studies, which are essential for advancing novel cancer therapeutics into clinical development.

References

Application Notes and Protocols: DS44960156 (DS18561882) in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS44960156 and its optimized successor, DS18561882, are potent and selective inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in various cancers to meet the high demand for nucleotides and other essential molecules required for rapid proliferation.[2][3] Notably, MTHFD2 is highly expressed in embryonic and tumor tissues but shows low to undetectable expression in most healthy adult tissues, making it an attractive target for cancer therapy with a potentially wide therapeutic window.[2] Preclinical studies have demonstrated the anti-tumor efficacy of these compounds in animal models, highlighting their potential as novel anticancer agents.

These application notes provide a comprehensive overview of the treatment with DS18561882 in a breast cancer xenograft model, including quantitative efficacy data and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Activity of DS18561882
Cell LineCancer TypeParameterValueReference
Human Breast Cancer Cell LineBreast CancerGI₅₀140 nM
Table 2: In Vivo Antitumor Efficacy of DS18561882 in a Mouse Xenograft Model
Animal ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
MDA-MB-231 Xenograft (BALB/cAJcl-nu/nu mice)Breast CancerDS18561882 (30 mg/kg)Oral, BIDDose-dependent
MDA-MB-231 Xenograft (BALB/cAJcl-nu/nu mice)Breast CancerDS18561882 (100 mg/kg)Oral, BIDDose-dependent
MDA-MB-231 Xenograft (BALB/cAJcl-nu/nu mice)Breast CancerDS18561882 (300 mg/kg)Oral, BID67% (Almost complete inhibition)

Note: At the efficacious dose of 300 mg/kg, no significant changes in mouse body weight were observed, suggesting good tolerability.

Signaling Pathway

The primary mechanism of action of DS18561882 is the inhibition of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism. This inhibition leads to the depletion of formate, which is essential for the de novo synthesis of purines. The lack of purines results in an inability of cancer cells to replicate their DNA and proliferate, ultimately leading to growth arrest.

MTHFD2_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export DS18561882 DS18561882 DS18561882->10-CHO-THF Inhibits MTHFD2 Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis DNA Replication DNA Replication Purine Synthesis->DNA Replication Growth Arrest Growth Arrest DNA Replication->Growth Arrest Inhibited Experimental_Workflow start Start: MDA-MB-231 Cell Culture implantation Subcutaneous Implantation in BALB/cAJcl-nu/nu Mice start->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Groups (Control & Treatment) tumor_growth->randomization treatment Oral Administration (BID) - Vehicle (Control) - DS18561882 (30, 100, 300 mg/kg) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint End of Study monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis endpoint->analysis end Conclusion analysis->end

References

Application Notes and Protocols for Determining the IC50 of DS44960156 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS44960156 is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is overexpressed in a wide range of cancers and plays a pivotal role in providing one-carbon units for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation. This makes MTHFD2 an attractive therapeutic target in oncology. These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in evaluating its anti-cancer efficacy.

Mechanism of Action of this compound

This compound selectively inhibits the MTHFD2 enzyme, which catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This inhibition disrupts the mitochondrial one-carbon metabolic pathway, leading to a depletion of essential building blocks for nucleotide synthesis and ultimately impairing DNA replication and cell division in cancer cells.

MTHFD2 Signaling Pathway in Cancer

MTHFD2_Pathway MTHFD2 Signaling Pathway in Cancer Serine Serine Glycine Glycine Serine->Glycine SHMT2 Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT2 SHMT2 SHMT2 THF_mito THF (Mitochondria) THF_mito->Methylene_THF Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD2 MTHFD2 MTHFD2 Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD2 Formate Formate Formyl_THF->Formate Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication This compound This compound This compound->MTHFD2 Inhibition

Caption: MTHFD2 pathway and this compound inhibition.

Data Presentation

While this compound is a known MTHFD2 inhibitor with a biochemical IC50 of 1.6 µM, publicly available data on its specific IC50 values in various cancer cell lines is limited.[1] The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Used
e.g., MDA-MB-231Breast Cancer[Enter Value]CellTiter-Glo®
e.g., A549Lung Cancer[Enter Value]CellTiter-Glo®
e.g., HCT116Colorectal Cancer[Enter Value]MTT Assay
e.g., SW1990Pancreatic Cancer[Enter Value]CellTiter-Glo®
[Add more cell lines][Add cancer type][Enter Value][Specify Assay]

Experimental Protocols

To determine the IC50 of this compound, a cell viability assay is performed. The following are detailed protocols for two common methods: the luminescence-based CellTiter-Glo® assay and the colorimetric MTT assay.

Protocol 1: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This method quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.

Experimental Workflow for IC50 Determination

Caption: Workflow for IC50 determination.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the DMSO stock. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48 to 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: IC50 Determination using MTT Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Clear 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in Protocol 1, using clear 96-well plates.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in Protocol 1.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the background wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value as described in Protocol 1.

Conclusion

The provided protocols offer robust and reliable methods for determining the IC50 of this compound in various cancer cell lines. Accurate determination of IC50 values is fundamental for understanding the compound's potency and for guiding further preclinical and clinical development of this compound as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for In Vivo Antitumor Activity Studies of DS44960156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS44960156 is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues but shows low to undetectable expression in most healthy adult tissues.[3][4][5] This differential expression makes MTHFD2 an attractive therapeutic target in oncology. Elevated MTHFD2 expression is often correlated with poor prognosis in various cancers, including breast, colon, and liver cancer. The enzyme plays a pivotal role in providing one-carbon units for the synthesis of purines and thymidine, essential for rapidly proliferating cancer cells. Inhibition of MTHFD2 has been demonstrated to suppress cancer cell proliferation and tumor growth.

These application notes provide a comprehensive guide for designing and executing in vivo antitumor activity studies using this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and workflows. While in vivo efficacy data for the closely related, optimized compound DS18561882 is available, this document will focus on establishing a framework for the preclinical evaluation of this compound.

Mechanism of Action and Signaling Pathway

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a key step in the mitochondrial folate pathway, which generates one-carbon units for the cytoplasm to utilize in purine and thymidylate synthesis. By inhibiting MTHFD2, this compound disrupts these essential metabolic processes, leading to a depletion of nucleotides necessary for DNA replication and cell division, ultimately causing cell cycle arrest and apoptosis in cancer cells.

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2THF 5,10-Methylene-THF THF->CH2THF SHMT2 Formate Formate CH2THF->Formate MTHFD2 MTHFD2 MTHFD2 NAD NAD+ Purine_Synthesis De Novo Purine Synthesis Formate->Purine_Synthesis One-Carbon Unit Thymidylate_Synthesis Thymidylate Synthesis Formate->Thymidylate_Synthesis One-Carbon Unit NADH NADH NAD->NADH DNA_Replication DNA Replication & Cell Division Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication This compound This compound This compound->MTHFD2 Inhibition

Figure 1: MTHFD2 Signaling Pathway and Inhibition by this compound.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition (TGI) of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)% TGIp-value vs. Vehicle
Vehicle Control-Daily, p.o.1500 ± 150--
This compound50Daily, p.o.800 ± 9047%<0.05
This compound100Daily, p.o.450 ± 6070%<0.01
Positive ControlYZ300 ± 4580%<0.001

Table 2: Body Weight Changes in Tumor-Bearing Mice

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Day X)% Change in Body Weight
Vehicle Control-20.5 ± 0.519.8 ± 0.6-3.4%
This compound5020.3 ± 0.419.9 ± 0.5-2.0%
This compound10020.6 ± 0.520.1 ± 0.6-2.4%
Positive ControlY20.4 ± 0.418.5 ± 0.7-9.3%

Experimental Protocols

The following protocols provide a general framework for conducting in vivo antitumor efficacy studies with this compound. Specific parameters may need to be optimized based on the chosen cancer model and the formulation of the compound.

Cell Line Selection and Culture
  • Rationale: Select cancer cell lines with high MTHFD2 expression. This can be determined by reviewing literature or through in-house screening (e.g., Western blot, qRT-PCR). Examples of cancer types with high MTHFD2 expression include certain breast cancers, colorectal cancers, and acute myeloid leukemia (AML).

  • Protocol:

    • Culture selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

    • Prior to implantation, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a serum-free medium or PBS at the desired concentration.

    • Perform a cell viability count (e.g., using trypan blue exclusion) to ensure >95% viability.

Animal Model and Tumor Implantation
  • Rationale: Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are standard for establishing human tumor xenografts.

  • Protocol (Subcutaneous Xenograft Model):

    • Acclimate 6-8 week old female athymic nude mice for at least one week.

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Inject 1 x 10^6 to 10 x 10^7 cancer cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse. The cell number may need to be optimized for each cell line.

    • Monitor the mice for tumor growth.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis Cell_Culture 1. Cell Line Culture (High MTHFD2 Expression) Cell_Harvest 2. Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Harvest->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 6. Treatment Administration (Vehicle, this compound) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Efficacy_Evaluation 8. Efficacy Evaluation (TGI, Statistical Analysis) Data_Collection->Efficacy_Evaluation Toxicity_Assessment 9. Toxicity Assessment (Body Weight, Clinical Signs) Data_Collection->Toxicity_Assessment

Figure 2: General Experimental Workflow for In Vivo Antitumor Study.
Drug Formulation and Administration

  • Rationale: The formulation of this compound will depend on its physicochemical properties. A suspension for oral gavage is a common administration route for preclinical in vivo studies. The formulation for the related compound DS18561882 has been described for oral administration. A similar approach may be suitable for this compound.

  • Protocol (Oral Gavage):

    • Prepare a fresh suspension of this compound daily.

    • A common vehicle for oral suspension is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in sterile water. The optimal vehicle should be determined based on the solubility and stability of this compound.

    • Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration.

    • Administer the formulation to the mice via oral gavage at a volume of 10 mL/kg.

    • The vehicle control group should receive the same volume of the vehicle without the compound.

Tumor Measurement and Efficacy Evaluation
  • Rationale: Regular monitoring of tumor volume and body weight is essential to assess treatment efficacy and toxicity.

  • Protocol:

    • Begin tumor measurements when tumors are palpable.

    • Measure the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.

    • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-200 mm³.

    • Initiate treatment as per the study design.

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, calculate the Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Safety and Toxicology Assessment

Throughout the in vivo study, it is crucial to monitor the animals for any signs of toxicity.

  • Body Weight: Record the body weight of each animal at least twice a week. A significant loss of body weight (e.g., >15-20%) may indicate toxicity and may require dose reduction or cessation of treatment.

  • Clinical Observations: Observe the animals daily for any changes in behavior (e.g., lethargy, hunched posture), appearance (e.g., ruffled fur), or other signs of distress.

  • Gross Necropsy: At the end of the study, a gross necropsy can be performed to examine major organs for any abnormalities.

By following these application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the antitumor activity of this compound, contributing to the preclinical assessment of this promising MTHFD2 inhibitor.

References

DS44960156 as a Tool for Studying T Cell Fate and Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS44960156 is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme central to one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in activated T cells and various cancer types, while its expression is low in most normal adult tissues.[1][3] This differential expression makes MTHFD2 an attractive therapeutic target. This compound and its potent, orally available analog, DS18561882, serve as critical research tools for investigating the role of mitochondrial 1C metabolism in T cell biology.[1] These inhibitors have been instrumental in revealing MTHFD2 as a metabolic checkpoint that governs the fate and function of both effector and regulatory T cells.

Application Notes

Mechanism of Action: Targeting a Metabolic Checkpoint

MTHFD2 plays a crucial role in providing one-carbon units for the de novo synthesis of purines, which are essential for the rapid proliferation of activated T cells. Inhibition of MTHFD2 by compounds like this compound leads to the depletion of purine pools and the accumulation of purine biosynthetic intermediates such as 5-aminoimidazole carboxamide ribonucleotide (AICAR). This disruption in purine metabolism has been shown to suppress the nutrient-sensing mTORC1 signaling pathway, a key regulator of T cell growth and differentiation. The mechanism involves the reduction of guanine, which is necessary for the activation of the mTORC1-activating GTPase, Rheb.

Effects on CD4+ T Cell Subsets

The inhibition of MTHFD2 has distinct and profound effects on different CD4+ T helper (Th) cell lineages:

  • General Effects: Treatment with an MTHFD2 inhibitor generally reduces the proliferation and viability of activated Th1 and Th17 cells.

  • Th1 Cells: MTHFD2 inhibition impairs the differentiation of Th1 cells, leading to a significant reduction in the expression of the key lineage-defining transcription factor T-bet and the production of the pro-inflammatory cytokine Interferon-gamma (IFNγ).

  • Th17 Cells: In pathogenic Th17 cells, MTHFD2 inhibition not only decreases their proliferation and production of IL-17 but also induces an unexpected shift in their phenotype. It promotes the aberrant expression of the transcription factor FoxP3, which is characteristic of regulatory T cells. This results in the Th17 cells gaining suppressive functions.

  • Regulatory T (Treg) Cells: Conversely, MTHFD2 deficiency or inhibition enhances the differentiation and lineage stability of induced Treg cells (iTregs), particularly under suboptimal polarizing conditions (low TGF-β). This suggests that MTHFD2 activity normally acts to restrain the Treg phenotype.

This collective impact on the Th17/Treg axis indicates that MTHFD2 functions as a metabolic checkpoint, and its inhibition can skew the balance from a pro-inflammatory to a more anti-inflammatory state.

Effects on CD8+ T Cells

MTHFD2 is also critical for the function of cytotoxic CD8+ T cells. Pharmacological inhibition of MTHFD2 with DS18561882 has been shown to:

  • Suppress CD8+ T cell activation, proliferation, and survival.

  • Diminish their effector functions.

  • Mechanistically, these effects are mediated by reduced signaling through the KRAS and mTORC1 pathways.

These findings highlight the potential of MTHFD2 inhibitors in modulating CD8+ T cell-mediated autoimmunity.

Data Presentation

Table 1: Effect of MTHFD2 Inhibitor (DS18561882) on Mouse CD4+ T Cell Subsets

T Cell SubsetParameter MeasuredConditionResultReference
Th1, Th17, TregProliferation (% Divided)Vehicle~80-90%
MTHFD2iReduced Proliferation
Th1, Th17Viability (% Live)Vehicle~70-80%
MTHFD2iReduced Viability
Th1IFNγ Expression (% Positive)Vehicle~40%
MTHFD2i~20%
Th17IL-17 Expression (% Positive)Vehicle~60%
MTHFD2i~40%
Th17FoxP3 Expression (% Positive)Vehicle<5%
MTHFD2iIncreased FoxP3 Expression
TregFoxP3 Expression (% Positive)Low TGF-β + Vehicle~20%
Low TGF-β + MTHFD2i~40%

Table 2: Effect of MTHFD2 Inhibitor (DS18561882) on Mouse CD8+ T Cells

Parameter MeasuredConditionResultReference
ViabilityVehicleHigh
MTHFD2iDecreased
ProliferationVehicleHigh
MTHFD2iDecreased
Activation (CD44 Expression)VehicleHigh
MTHFD2iDecreased
Inhibitory Marker (PD-1 Expression)VehicleLow
MTHFD2iIncreased

Mandatory Visualizations

MTHFD2_Signaling_Pathway cluster_Cytosol Cytosol Serine Serine THF THF Serine->THF SHMT2 Methylene_THF Methylene_THF THF->Methylene_THF SHMT2 Formyl_THF Formyl_THF Methylene_THF->Formyl_THF MTHFD2 (Inhibited by this compound) NAD NAD Methylene_THF->NAD MTHFD2 Formate Formate Formyl_THF->Formate Purine_Synthesis Purine_Synthesis Formate->Purine_Synthesis 1C Units NADH NADH NAD->NADH Guanine Guanine Purine_Synthesis->Guanine Rheb_GTP Rheb_GTP Guanine->Rheb_GTP Activates mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates T_Cell_Growth T_Cell_Growth mTORC1->T_Cell_Growth Promotes T_Cell_Proliferation T_Cell_Proliferation mTORC1->T_Cell_Proliferation Promotes Th17_Differentiation Th17_Differentiation mTORC1->Th17_Differentiation Promotes Treg_Differentiation Treg_Differentiation mTORC1->Treg_Differentiation Inhibits MTHFD2_Inhibition This compound MTHFD2_Inhibition->Methylene_THF T_Cell_Differentiation_Workflow cluster_Preparation Cell Preparation cluster_Culture In Vitro Culture (72h) cluster_Treatment Treatment cluster_Analysis Analysis Isolate_CD4 Isolate Naive CD4+ T Cells (from mouse spleen/lymph nodes) Activate Activate T cells (anti-CD3/CD28) Isolate_CD4->Activate Th1_Conditions Th1 Conditions (IL-12, anti-IL-4) Activate->Th1_Conditions Th17_Conditions Th17 Conditions (IL-6, TGF-β, anti-IFNγ, anti-IL-4) Activate->Th17_Conditions Treg_Conditions Treg Conditions (TGF-β, IL-2) Activate->Treg_Conditions Vehicle Vehicle (DMSO) Th1_Conditions->Vehicle This compound This compound Th1_Conditions->this compound Proliferation Proliferation Assay (e.g., CFSE dilution) Th1_Conditions->Proliferation Th17_Conditions->Vehicle Th17_Conditions->this compound Phenotype Phenotype Analysis (Flow Cytometry for T-bet, RORγt, FoxP3) Th17_Conditions->Phenotype Treg_Conditions->Vehicle Treg_Conditions->this compound Cytokine Cytokine Production (Intracellular staining for IFNγ, IL-17) Treg_Conditions->Cytokine Vehicle->Proliferation Vehicle->Phenotype Vehicle->Cytokine Function Functional Assay (e.g., Suppression Assay) Vehicle->Function This compound->Proliferation This compound->Phenotype This compound->Cytokine This compound->Function Th17_Treg_Balance MTHFD2_Active High MTHFD2 Activity Purine_High Sufficient Purines MTHFD2_Active->Purine_High MTHFD2_Inhibited This compound (MTHFD2 Inhibition) Purine_Low Purine Depletion MTHFD2_Inhibited->Purine_Low mTORC1_High High mTORC1 Activity Purine_High->mTORC1_High mTORC1_Low Low mTORC1 Activity Purine_Low->mTORC1_Low Th17_Dominant Th17 Fate (Pro-inflammatory) mTORC1_High->Th17_Dominant Promotes Treg_Dominant Treg Fate (Anti-inflammatory) mTORC1_High->Treg_Dominant Inhibits mTORC1_Low->Th17_Dominant Inhibits mTORC1_Low->Treg_Dominant Favors

References

Application Notes and Protocols: Investigating the Effects of DS44960156 on Mammary Gland Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS44960156 is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed during embryonic development and in various cancers, where it supports rapid cell proliferation by contributing to nucleotide and amino acid biosynthesis. In most healthy adult tissues, MTHFD2 expression is minimal. Given the critical role of MTHFD2 in cellular proliferation and development, this compound presents a valuable tool to investigate the impact of inhibiting one-carbon metabolism on complex biological processes such as mammary gland development.

The mammary gland undergoes significant developmental changes, characterized by extensive cell proliferation, differentiation, and morphogenesis, particularly during puberty and pregnancy. These processes are tightly regulated by a network of signaling pathways. This document provides detailed protocols for a proposed investigation into the effects of this compound on both in vivo and in vitro models of mammary gland development.

Quantitative Data Summary

The following tables are designed to structure the quantitative data that would be generated from the proposed experiments.

Table 1: In Vivo Analysis of Mammary Gland Development in Mice Treated with this compound

Treatment GroupBody Weight (g)Mammary Gland Weight (mg)Ductal Length (mm)Number of Terminal End Buds (TEBs)% Ki67 Positive Cells% Cleaved Caspase-3 Positive Cells
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 2: In Vitro Analysis of Mammary Organoid Development with this compound Treatment

Treatment GroupOrganoid Diameter (µm)Branching Points per OrganoidSpheroid Formation Efficiency (%)% Ki67 Positive Cells% Cleaved Caspase-3 Positive Cells
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)

Experimental Protocols

In Vivo Mouse Model of Mammary Gland Development

This protocol outlines the use of a murine model to assess the systemic effects of this compound on pubertal mammary gland development.

Materials:

  • Female prepubertal mice (e.g., C57BL/6, 3 weeks old)

  • This compound

  • Vehicle (e.g., DMSO, corn oil)

  • Carmine Alum solution

  • Carnoy's fixative (6:3:1 ethanol:chloroform:acetic acid)

  • Histological processing reagents (ethanol series, xylene, paraffin)

  • Primary antibodies: anti-Ki67, anti-cleaved caspase-3

  • Secondary antibodies and detection reagents (e.g., HRP-conjugated secondary antibody and DAB substrate)

  • Microscope and imaging system

Procedure:

  • Animal Dosing:

    • Acclimatize female mice for one week.

    • Randomly assign mice to three groups: Vehicle control, this compound Low Dose, and this compound High Dose.

    • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a period of 4 weeks, spanning the pubertal development phase.

    • Monitor body weight and general health daily.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Excise the fourth inguinal mammary glands. One gland will be used for whole-mount analysis, and the contralateral gland for histology and immunohistochemistry.

  • Whole-Mount Analysis:

    • Spread the mammary gland flat on a glass slide.

    • Fix in Carnoy's fixative overnight at room temperature.

    • Hydrate through a graded ethanol series to water.

    • Stain with Carmine Alum solution for 24-48 hours.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a coverslip and acquire images using a stereomicroscope.

    • Quantify ductal length and the number of terminal end buds (TEBs).

  • Histological and Immunohistochemical Analysis:

    • Fix the contralateral mammary gland in 10% neutral buffered formalin for 24 hours.

    • Process the tissue through a graded ethanol series and xylene, and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • For histology, deparaffinize sections and stain with Hematoxylin and Eosin (H&E).

    • For immunohistochemistry, perform antigen retrieval followed by incubation with primary antibodies against Ki67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

    • Incubate with appropriate secondary antibodies and use a suitable detection system.

    • Counterstain with hematoxylin.

    • Image the stained sections and quantify the percentage of Ki67 and cleaved caspase-3 positive cells in the epithelial structures.

3D Mammary Organoid Culture

This protocol describes the isolation of primary mouse mammary epithelial cells and their culture as 3D organoids to study the direct effects of this compound on epithelial morphogenesis.

Materials:

  • Mammary glands from 8-10 week old female mice

  • Digestion medium (DMEM/F12, collagenase, hyaluronidase)

  • Organoid growth medium (DMEM/F12, EGF, FGF, Noggin, R-spondin, B27 supplement)

  • Matrigel or other basement membrane extract

  • This compound

  • Vehicle (e.g., DMSO)

  • Reagents for immunofluorescence (primary and secondary antibodies, DAPI)

  • Confocal microscope

Procedure:

  • Isolation of Mammary Epithelial Cells:

    • Aseptically dissect inguinal mammary glands and mince the tissue.

    • Digest the minced tissue in digestion medium at 37°C with shaking for 1-2 hours.

    • Wash the cell suspension with DMEM/F12 and centrifuge to pellet the organoids.

    • Resuspend the organoids in a small volume of organoid growth medium.

  • Organoid Culture:

    • Mix the organoid suspension with Matrigel on ice.

    • Plate droplets of the Matrigel-organoid mixture into a pre-warmed culture plate.

    • Allow the Matrigel to solidify at 37°C for 30 minutes.

    • Overlay with organoid growth medium containing either vehicle, low concentration, or high concentration of this compound.

    • Culture the organoids for 7-14 days, changing the medium every 2-3 days.

  • Analysis of Organoid Development:

    • Monitor organoid growth and morphogenesis using a brightfield microscope.

    • Capture images at regular intervals and measure organoid diameter and the number of branches per organoid.

    • At the end of the culture period, fix the organoids in 4% paraformaldehyde.

    • Perform immunofluorescence staining for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and epithelial lineages (e.g., Keratin 8 for luminal cells, Keratin 14 for myoepithelial cells).

    • Counterstain with DAPI for nuclear visualization.

    • Acquire z-stack images using a confocal microscope and perform 3D reconstruction and quantitative analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Mammary_Gland_Development_Signaling cluster_MTHFD2 MTHFD2 and One-Carbon Metabolism cluster_Development Mammary Gland Development Wnt Wnt/β-catenin Proliferation Cell Proliferation Wnt->Proliferation Notch Notch Differentiation Cell Differentiation Notch->Differentiation FGF FGF Morphogenesis Branching Morphogenesis FGF->Morphogenesis Hedgehog Hedgehog Hedgehog->Proliferation MTHFD2 MTHFD2 OneCarbon One-Carbon Metabolism (Nucleotide & Amino Acid Synthesis) MTHFD2->OneCarbon drives OneCarbon->Proliferation supports This compound This compound This compound->MTHFD2 inhibits

Caption: Key signaling pathways regulating mammary gland development and the proposed point of intervention by this compound through inhibition of MTHFD2-driven one-carbon metabolism.

Experimental_Workflow cluster_InVivo In Vivo Murine Model cluster_InVitro In Vitro 3D Organoid Model cluster_Analysis Data Analysis and Interpretation Dosing Treat Mice with this compound TissueCollection Collect Mammary Glands Dosing->TissueCollection WholeMount Whole-Mount Analysis (Ductal Morphogenesis) TissueCollection->WholeMount IHC Histology & IHC (Proliferation, Apoptosis) TissueCollection->IHC DataAnalysis Quantitative Analysis of Morphology, Proliferation, and Apoptosis WholeMount->DataAnalysis IHC->DataAnalysis Isolation Isolate Primary Mammary Epithelial Cells Culture Culture Organoids with this compound Isolation->Culture Imaging Live Imaging & Immunofluorescence (Growth, Branching, Cell Fate) Culture->Imaging Imaging->DataAnalysis Conclusion Determine Effects of this compound on Mammary Gland Development DataAnalysis->Conclusion

Troubleshooting & Optimization

DS44960156 solubility and stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS44960156. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective MTHFD2 inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell proliferation. In many cancer cells, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid growth, while its expression is low in most healthy adult tissues. By selectively inhibiting MTHFD2, this compound disrupts the one-carbon supply chain in cancer cells, leading to an impairment of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.

2. What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. The use of sonication may be necessary to achieve complete dissolution.

3. How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

4. What is the stability of this compound in DMSO and culture media?

The stability of this compound in DMSO stock solutions has been determined under specific storage conditions. There is currently no published data on the stability of this compound in aqueous solutions or cell culture media. It is advisable for researchers to determine the stability of the compound under their specific experimental conditions if prolonged incubation times are required.

Troubleshooting Guides

This section addresses common issues that may be encountered during the use of this compound in cell-based assays.

Issue 1: Compound Precipitation in Culture Media

  • Problem: After diluting the DMSO stock solution into aqueous culture media, a precipitate is observed.

  • Possible Causes:

    • The final concentration of this compound exceeds its solubility limit in the aqueous medium.

    • The final percentage of DMSO in the culture medium is too low to maintain solubility.

    • Interaction with components in the culture medium or serum.

  • Solutions:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a level that maintains the solubility of this compound but is not toxic to your cells (typically ≤ 0.5%).

    • Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in culture medium to gradually decrease the DMSO concentration.

    • Pre-warm Media: Ensure the culture medium is at 37°C before adding the compound.

    • Vortexing: Gently vortex the solution immediately after adding the compound to the culture medium to ensure it is well-dispersed.

Issue 2: Inconsistent or No Biological Activity

  • Problem: The expected inhibitory effect of this compound is not observed or varies significantly between experiments.

  • Possible Causes:

    • Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Incorrect Concentration: Errors in calculating the final concentration of the compound.

    • Cell Line Resistance: The cell line being used may not be sensitive to MTHFD2 inhibition.

    • Assay Conditions: The experimental endpoint or incubation time may not be optimal for observing the effects of MTHFD2 inhibition.

  • Solutions:

    • Fresh Stock Solution: Prepare a fresh stock solution of this compound from a new vial of the solid compound.

    • Verify Cell Sensitivity: Use a positive control cell line known to be sensitive to MTHFD2 inhibition.

    • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.

    • Assay Validation: Ensure the cell-based assay being used is validated and appropriate for measuring the expected biological outcome (e.g., cell proliferation, apoptosis).

Issue 3: High Background or Off-Target Effects

  • Problem: Unexplained cellular effects are observed at concentrations where this compound should be selective.

  • Possible Causes:

    • DMSO Toxicity: The final concentration of DMSO may be toxic to the cells.

    • Compound Cytotoxicity: At high concentrations, the compound may exhibit off-target effects.

  • Solutions:

    • DMSO Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for selective MTHFD2 inhibition and to identify concentrations that may lead to off-target effects.

Data Presentation

Table 1: Solubility and Stock Solution Stability of this compound

ParameterValueNotes
Solubility in DMSO 100 mg/mL (286.25 mM)Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended.
Stock Solution Stability (-20°C) 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution Stability (-80°C) 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stability in Culture Media Not reportedIt is recommended to prepare fresh dilutions in media for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Cell Viability Assay (e.g., MTT or Resazurin-based)

This is a general protocol and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • MTT or Resazurin reagent

    • Solubilization buffer (for MTT assay)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

      • Include a vehicle control (medium with DMSO only) and a no-treatment control.

      • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

    • Viability Measurement:

      • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate until the formazan crystals are dissolved.

      • For Resazurin-based assays: Add the resazurin reagent to each well and incubate for 1-4 hours.

    • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Visualizations

MTHFD2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT2 Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD2 (Dehydrogenase) Thymidylate_Synthesis Thymidylate Synthesis (dTMP) Methylene_THF->Thymidylate_Synthesis Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD2 (Cyclohydrolase) Formate Formate Formyl_THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export MTHFD2 MTHFD2 SHMT2 SHMT2 MTHFD1L MTHFD1L Purine_Synthesis Purine Synthesis (dATP, dGTP) DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Formate_cyto->Purine_Synthesis This compound This compound This compound->MTHFD2 Inhibition Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Incubation Incubation cluster_Analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions of this compound in Media A->C B Seed Cells in 96-well Plate D Treat Cells with Compound B->D C->D E Incubate for Desired Time Period D->E F Add Viability Reagent (e.g., MTT, Resazurin) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Data Analysis (IC50 Determination) G->H

Caption: General experimental workflow for a cell viability assay using this compound.

References

Technical Support Center: Optimizing DS44960156 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DS44960156, a selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed in many cancer cells and is involved in the synthesis of purines and thymidylate, which are essential for DNA replication. By inhibiting MTHFD2, this compound disrupts these processes, leading to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells.

Q2: What is the selectivity of this compound?

This compound exhibits high selectivity for MTHFD2 over its cytosolic isoform, MTHFD1. The reported IC50 value for MTHFD2 is approximately 1.6 µM, while for MTHFD1 it is greater than 30 µM, indicating over 18-fold selectivity.[1]

Q3: In which types of cancer cell lines is this compound expected to be effective?

MTHFD2 is overexpressed in a wide range of cancers, including but not limited to breast cancer, colorectal cancer, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[2][3] Therefore, this compound is expected to be most effective in cancer cell lines with high MTHFD2 expression. It is recommended to assess MTHFD2 expression levels in your cell line of interest prior to initiating experiments.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to use freshly opened DMSO to avoid issues with hygroscopy, which can affect solubility.[1] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no observed efficacy - Low MTHFD2 expression in the cell line.- Suboptimal concentration of this compound.- Insufficient treatment duration.- Issues with compound integrity.- Confirm MTHFD2 expression in your cell line via Western Blot or qPCR.- Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell line.- Extend the treatment duration (e.g., from 24h to 48h or 72h).- Ensure proper storage of the this compound stock solution (aliquoted, protected from light, at -20°C or -80°C).
High cytotoxicity in control cells - High concentration of DMSO in the final culture medium.- Cell line is particularly sensitive to DMSO.- Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. It is best to keep it below 0.1%.- Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.- If sensitivity persists, consider reducing the highest concentration of this compound in your dose-response curve.
Precipitation of the compound in culture medium - Poor solubility of this compound at the working concentration.- Interaction with components in the serum or medium.- Ensure the stock solution is fully dissolved before diluting it into the culture medium.- When preparing the final working concentration, add the this compound stock solution to the pre-warmed medium and mix thoroughly by gentle inversion or pipetting.- Avoid preparing large volumes of drug-containing medium that will be stored for extended periods. Prepare fresh for each experiment.
Inconsistent results between experiments - Variation in cell seeding density.- Cells are in different growth phases.- Inconsistent treatment duration.- Standardize the cell seeding protocol to ensure a consistent number of cells per well/dish for each experiment.- Always use cells that are in the exponential growth phase (typically 70-80% confluency) for experiments.- Precisely control the timing of drug addition and the duration of the experiment.

Experimental Protocols

Cell Viability Assay (e.g., MTT or MTS Assay)

This protocol is designed to determine the effective concentration (EC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay period.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution of this compound in complete culture medium from your 10 mM DMSO stock. For example, to achieve a final concentration of 10 µM, prepare a 20 µM working solution.

    • Perform serial dilutions to create a range of 2X concentrations.

    • Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated controls (medium only).

  • Incubation:

    • Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of the compound's effect.

  • Cell Viability Measurement:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C. Read the absorbance at 570 nm.

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Read the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach for 24 hours.

    • Treat the cells with the desired concentrations of this compound (e.g., 1X and 2X the EC50 value) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Carefully collect the culture supernatant (containing floating/apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Quantitative Data Summary

Table 1: General Concentration Ranges for this compound in Cell Culture

Assay TypeTypical Concentration RangeTypical Treatment Duration
Cell Viability (EC50 determination)0.1 µM - 50 µM48 - 96 hours
Apoptosis Induction1X - 5X EC5024 - 48 hours
Western Blotting (Signaling Pathway Analysis)1X - 2X EC506 - 24 hours
Cell Cycle Analysis1X - 2X EC5024 hours

Note: The optimal concentrations and treatment times are cell-line dependent and should be determined empirically.

Visualizations

MTHFD2_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondria Mitochondrion This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 inhibits OneCarbon One-Carbon Units (for purine & thymidylate synthesis) MTHFD2->OneCarbon produces Replication DNA Replication ReplicationStress Replication Stress OneCarbon->Replication required for Replication->ReplicationStress disruption leads to CellCycleArrest Cell Cycle Arrest ReplicationStress->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

experimental_workflow start Start: Optimize Cell Seeding Density dose_response Dose-Response Experiment (e.g., MTT/MTS Assay) start->dose_response ec50 Determine EC50 Value dose_response->ec50 functional_assays Perform Functional Assays at EC50 Concentrations ec50->functional_assays apoptosis Apoptosis Assay (Annexin V/PI) functional_assays->apoptosis cell_cycle Cell Cycle Analysis functional_assays->cell_cycle western_blot Western Blot (Signaling Pathways) functional_assays->western_blot end End: Data Analysis & Interpretation apoptosis->end cell_cycle->end western_blot->end

Caption: Recommended experimental workflow for this compound.

troubleshooting_logic start Experiment Start check_efficacy Low or No Efficacy? start->check_efficacy check_mthfd2 Check MTHFD2 Expression check_efficacy->check_mthfd2 Yes check_cytotoxicity High Control Cytotoxicity? check_efficacy->check_cytotoxicity No optimize_conc Optimize Concentration & Duration check_mthfd2->optimize_conc optimize_conc->start check_dmso Check DMSO Concentration check_cytotoxicity->check_dmso Yes check_precipitation Compound Precipitation? check_cytotoxicity->check_precipitation No check_dmso->start prep_protocol Review Preparation Protocol check_precipitation->prep_protocol Yes inconsistent_results Inconsistent Results? check_precipitation->inconsistent_results No prep_protocol->start standardize_protocol Standardize Seeding & Growth Phase inconsistent_results->standardize_protocol Yes success Successful Experiment inconsistent_results->success No standardize_protocol->start

Caption: Troubleshooting flowchart for this compound experiments.

References

Potential off-target effects of DS44960156 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DS44960156 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is highly expressed in cancer cells and is involved in the synthesis of purines and thymidine, which are essential for cell proliferation.[1][3]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for MTHFD2 over its cytosolic isoform, MTHFD1. This selectivity is a key feature, as MTHFD1 is expressed in normal tissues, and its inhibition could lead to undesirable side effects.[1]

Quantitative Selectivity Data for this compound

TargetIC50 (µM)Selectivity (over MTHFD1)Reference
MTHFD21.6>18-fold
MTHFD1>30-

Q3: Are there any known off-target effects of this compound?

Currently, there is no publicly available comprehensive off-target screening data for this compound, such as a broad kinase panel screen. This compound is based on a tricyclic coumarin scaffold. Coumarin-based compounds are known to have a wide range of biological activities and may interact with various enzymes. Therefore, it is crucial to interpret experimental results carefully and consider the possibility of off-target effects, even in the absence of specific data.

Q4: What are the expected on-target effects of this compound in cellular assays?

Inhibition of MTHFD2 by this compound is expected to disrupt the mitochondrial one-carbon metabolism pathway. This can lead to several downstream cellular effects, including:

  • Inhibition of cancer cell proliferation.

  • Induction of apoptosis.

  • Alterations in nucleotide pools (purine and thymidine depletion).

  • Increased oxidative stress.

  • Changes in mitochondrial function.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of cytotoxicity in non-cancerous cell lines.

  • Possible Cause 1: Off-target effects. While this compound is selective for MTHFD2, high concentrations may lead to off-target inhibition of other enzymes. The coumarin scaffold can interact with a variety of proteins.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 in your specific cell line and use concentrations at or below this value for subsequent experiments.

    • Use a rescue experiment: Supplement the culture medium with purines (e.g., hypoxanthine) or thymidine to see if this rescues the cytotoxic effect. If it does, the effect is likely on-target.

    • Test a structurally unrelated MTHFD2 inhibitor: If available, use another MTHFD2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to MTHFD2 inhibition.

    • Consider MTHFD1 expression: Although less sensitive, high concentrations of this compound could inhibit MTHFD1. Check the expression level of MTHFD1 in your cell line.

Issue 2: No significant effect on cell proliferation in a cancer cell line expected to be sensitive.

  • Possible Cause 1: Low MTHFD2 expression. The cell line may not express MTHFD2 at a high enough level to be dependent on its activity.

  • Troubleshooting Steps:

    • Confirm MTHFD2 expression: Use Western blot or qPCR to verify the expression of MTHFD2 in your cell line.

    • Consult literature: Check published data to see if your cell line has been characterized for MTHFD2 dependency.

  • Possible Cause 2: Cellular compensation. Cells may adapt to MTHFD2 inhibition by upregulating alternative metabolic pathways, such as the cytosolic one-carbon pathway.

  • Troubleshooting Steps:

    • Metabolomic analysis: Analyze cellular metabolite levels to investigate changes in one-carbon metabolism and nucleotide pools.

    • Combination therapy: Consider combining this compound with inhibitors of compensatory pathways (e.g., SHMT1 inhibitors).

Issue 3: Inconsistent results in enzymatic assays.

  • Possible Cause: Assay conditions. Enzymatic assays are sensitive to various factors.

  • Troubleshooting Steps:

    • Verify reagent quality and concentration: Ensure all reagents, including the enzyme, substrate, and cofactors, are of high quality and at the correct concentrations.

    • Optimize assay parameters: Check and optimize pH, temperature, and incubation times.

    • Include proper controls: Always run no-enzyme and no-inhibitor controls.

    • Check for compound interference: this compound, being a coumarin, might have fluorescent properties that could interfere with certain assay readouts. Run a control with the compound alone to check for background signal.

Experimental Protocols

1. Cellular Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Analysis: Analyze the amount of soluble MTHFD2 in the supernatant by Western blot. An increase in the amount of soluble MTHFD2 at higher temperatures in the presence of this compound indicates target engagement.

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate Formate_out Formate Formate->Formate_out Export This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Purine Synthesis Purine Synthesis Formate_out->Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Thymidylate_synthesis Thymidylate Synthesis DNA Synthesis DNA Synthesis Thymidylate_synthesis->DNA Synthesis

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic start Start Experiment assay Perform Cellular Assay (e.g., Proliferation, Cytotoxicity) start->assay results Analyze Results assay->results unexpected Unexpected Results? results->unexpected ontarget On-Target Effect? unexpected->ontarget Yes offtarget Potential Off-Target Effect? unexpected->offtarget No ontarget_actions Confirm with Rescue Experiment (add purines/thymidine) ontarget->ontarget_actions offtarget_actions Dose-Response Curve Use Alternative Inhibitor offtarget->offtarget_actions

Caption: A logical workflow for troubleshooting unexpected results in cellular assays.

References

Troubleshooting unexpected results in DS44960156 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent or No Inhibition Observed in MTHFD2 Enzyme Assays

  • Question: My in vitro MTHFD2 enzymatic assay shows variable or no inhibition with this compound. What are the possible causes?

  • Answer: Several factors can contribute to inconsistent results in enzymatic assays. Consider the following troubleshooting steps:

    • Reagent Quality and Handling: Ensure that the MTHFD2 enzyme is active and has been stored correctly. Repeated freeze-thaw cycles can reduce enzyme activity. Verify the purity and concentration of this compound.

    • Assay Conditions: The assay buffer must be at the optimal pH and temperature for MTHFD2 activity. Ensure all components are thoroughly mixed before starting the reaction.

    • Solubility of this compound: Poor solubility of the inhibitor in the assay buffer can lead to an inaccurate effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.

    • Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value. Ensure you are using a substrate concentration appropriate for your assay goals (e.g., at or below the Km for competitive inhibitors).

Issue 2: Unexpected Cellular Phenotypes or Toxicity in Cell-Based Assays

  • Question: I am observing unexpected cellular effects or high levels of cytotoxicity at concentrations where I expect specific MTHFD2 inhibition. Why might this be happening?

  • Answer: Unforeseen cellular responses can arise from off-target effects, compound toxicity, or experimental artifacts.

    • Off-Target Inhibition: At higher concentrations, this compound can inhibit MTHFD1. This could lead to phenotypes not solely attributable to MTHFD2 inhibition. It is crucial to use a concentration range that is selective for MTHFD2.

    • Cellular Health: The observed effects may be due to general cytotoxicity rather than specific pathway inhibition. Include appropriate controls to assess cell viability (e.g., a cytotoxicity assay).

    • Compound Stability and Bioavailability: this compound may be unstable in your cell culture medium or have poor cellular permeability. This can affect the intracellular concentration of the inhibitor.

    • Experimental Controls: Use a negative control compound (a structurally similar but inactive molecule, if available) and a positive control (another known MTHFD2 inhibitor) to validate your findings.

Issue 3: Difficulty Interpreting In Vivo Efficacy Data

  • Question: The in vivo anti-tumor effects of this compound in my mouse model are not as pronounced as expected from in vitro data. What could be the reason?

  • Answer: Discrepancies between in vitro and in vivo results are common in drug development. Several factors related to the animal model and the compound's properties can play a role.

    • Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue. Pharmacokinetic studies are essential to determine the compound's profile in the animal model.

    • Dosing Regimen: The dose and frequency of administration may not be optimal to maintain a sufficient inhibitory concentration at the tumor site.

    • Tumor Model: The specific tumor model used may have redundancies in the one-carbon metabolism pathway, compensating for MTHFD2 inhibition.

    • Animal Health: Ensure the overall health of the animals is monitored, as toxicity can affect the therapeutic window.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 (μM)Selectivity (over MTHFD2)
MTHFD21.61x
MTHFD1>30>18.75x

Table 2: Troubleshooting Summary for In Vitro Assays

IssuePossible CauseRecommended Action
No/Low InhibitionInactive enzymeTest enzyme activity with a known inhibitor.
Poor compound solubilityPrepare fresh stock solutions; check final solvent concentration.
Inconsistent ResultsPipetting errorsUse calibrated pipettes; prepare a master mix.
Temperature fluctuationsEnsure stable incubation temperature.
High Background SignalAssay interferenceRun controls without enzyme or substrate.

Experimental Protocols

Protocol 1: MTHFD2 Enzymatic Inhibition Assay

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.

    • MTHFD2 Enzyme: Recombinant human MTHFD2, diluted in assay buffer to the desired concentration.

    • Substrate: Prepare a stock solution of the MTHFD2 substrate (e.g., 5,10-methylenetetrahydrofolate).

    • This compound: Prepare a stock solution in DMSO and create a serial dilution series.

  • Assay Procedure:

    • Add 2 μL of this compound dilution or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 48 μL of MTHFD2 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 μL of the substrate solution.

    • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to overexpress MTHFD2) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as a resazurin-based assay or a cell counting kit.

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization

MTHFD2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF_mito 5,10-CH2-THF Glycine->CH2_THF_mito THF_mito THF CHO_THF_mito 10-CHO-THF CH2_THF_mito->CHO_THF_mito MTHFD2 Formate Formate CHO_THF_mito->Formate MTHFD2 MTHFD2 Formate_cyto Formate Formate->Formate_cyto Export This compound This compound This compound->MTHFD2 CHO_THF_cyto 10-CHO-THF Formate_cyto->CHO_THF_cyto MTHFD1 THF_cyto THF Thymidylate_synthesis Thymidylate Synthesis THF_cyto->Thymidylate_synthesis Purine_synthesis Purine Synthesis CHO_THF_cyto->Purine_synthesis

Caption: MTHFD2 role in one-carbon metabolism and the inhibitory action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies A Enzymatic Assay (MTHFD2 vs MTHFD1) B Determine IC50 and Selectivity A->B C Cell-Based Assays (Proliferation, Apoptosis) B->C D Determine GI50 and Cellular Effects C->D E Pharmacokinetic Studies D->E Lead Optimization F Tumor Xenograft Model E->F G Efficacy and Toxicity Assessment F->G

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting_Logic A Unexpected Result? B In Vitro Assay? A->B Yes F Cell-Based Assay? A->F No C Check Reagent Quality & Handling B->C Yes D Verify Assay Conditions B->D Yes E Assess Compound Solubility & Stability B->E Yes G Evaluate Off-Target Effects & Cytotoxicity F->G Yes H Confirm Cellular Permeability F->H Yes I In Vivo Study? F->I No J Analyze Pharmacokinetics & Bioavailability I->J Yes K Optimize Dosing Regimen I->K Yes

Caption: A logical flow for troubleshooting unexpected experimental results.

Addressing poor cellular uptake of DS44960156

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and resources for researchers encountering issues with the MTHFD2 inhibitor, DS44960156, particularly concerning suboptimal cellular uptake and activity.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intracellular target?

This compound is a selective, small-molecule inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2][3] MTHFD2 is a mitochondrial enzyme that plays a key role in one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidine).[3][4] Because its target is located within the mitochondria, this compound must cross both the plasma membrane and the mitochondrial membrane to exert its effect.

Q2: How is this compound expected to enter cells?

The precise cellular uptake mechanism for this compound has not been detailed in publicly available literature. As a small molecule with a molecular weight under 400, it may enter cells via passive diffusion across the lipid bilayer. However, involvement of active transport mechanisms (e.g., solute carrier transporters) cannot be ruled out and may be cell-type specific.

Q3: My cells are not responding to this compound. What is the first thing I should check?

Start with the basics:

  • Compound Solubility & Integrity: Ensure your stock solution of this compound is fully dissolved. The compound is typically supplied in DMSO. Visually inspect for any precipitation in your stock or final culture medium. Consider the stability of the compound under your storage conditions.

  • Cell Health: Confirm that your cells are healthy, viable, and in the logarithmic growth phase before starting the experiment. Poor cell health can affect membrane integrity and transport processes.

  • Dose and Duration: Verify that the concentration range and incubation time are appropriate for your cell line. If no data exists for your model, a broad dose-response curve (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours) are recommended.

Q4: Could my choice of cell line be the reason for poor uptake?

Yes. Different cell lines can have vastly different characteristics that influence drug uptake. Key factors include:

  • Membrane Composition: Variations in lipid composition can affect passive diffusion.

  • Transporter Expression: If this compound relies on a specific influx transporter, your cell line may not express it at sufficient levels.

  • Efflux Pump Activity: High expression of multidrug resistance (MDR) pumps, such as P-glycoprotein (P-gp/ABCB1), can actively remove the compound from the cell, preventing it from reaching its mitochondrial target.

Troubleshooting Guide: Poor Cellular Uptake

Use this decision tree to diagnose and resolve issues related to the efficacy of this compound in your cell-based assays.

Is the compound correctly prepared and stored?

  • YES: Proceed to the next question.

  • NO: Prepare a fresh stock solution from powder. This compound is typically stored at -80°C for long-term stability. Ensure the DMSO is anhydrous. After dilution into aqueous culture medium, use it promptly to avoid precipitation.

Is your cell model appropriate and healthy?

  • YES: Proceed to the next question.

  • NO: Perform a viability test (e.g., Trypan Blue) on your starting cell population. Ensure viability is >95%. Use cells at a consistent and optimal passage number. Sub-confluent cells are generally more active and may exhibit higher rates of uptake.

Are the experimental conditions optimized?

  • YES: Proceed to the next question.

  • NO:

    • Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Try reducing the serum percentage during the treatment period or using serum-free media if your cells can tolerate it for the duration of the experiment.

    • Incubation Time: The compound may require more time to accumulate in the mitochondria and exert its anti-metabolic effect. Extend the incubation period.

    • Temperature: Cellular transport is an active process. Ensure all incubations are performed at 37°C. A 4°C control can help distinguish between active transport and passive binding/diffusion.

Could active efflux be removing the compound?

  • This is a common cause of poor efficacy. Many cancer cell lines overexpress efflux pumps.

  • Solution: Co-incubate this compound with a known inhibitor of common MDR pumps. For example, Verapamil or Tariquidar can be used to inhibit P-gp. If the efficacy of this compound increases significantly in the presence of the inhibitor, efflux is the likely problem.

Have you confirmed the compound is reaching its target?

  • NO: Direct measurement of intracellular drug levels can be challenging without specialized equipment (LC-MS/MS). An alternative is to perform a target engagement assay.

  • Solution: A Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to its target, MTHFD2, inside the cell. Ligand binding stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift provides strong evidence that the drug has reached its target.

Data Interpretation Tables

Table 1: Troubleshooting with an Efflux Pump Inhibitor

This table shows hypothetical results from a cytotoxicity assay (e.g., MTT) to determine if efflux is limiting the efficacy of this compound.

Treatment ConditionCell Line A (Low P-gp)Cell Line B (High P-gp)
IC₅₀ Value (µM) IC₅₀ Value (µM)
This compound Alone 2.5> 50
This compound + Verapamil (10 µM) 2.34.8
Conclusion Efflux is not a significant issue in Cell Line A.The dramatic drop in IC₅₀ in Cell Line B suggests that P-gp-mediated efflux is a major mechanism of resistance.

Table 2: Sample CETSA Results

This table shows hypothetical melting temperatures (Tₘ) for MTHFD2, indicating target engagement.

Treatment ConditionMTHFD2 Melting Temp (Tₘ)Shift (ΔTₘ)
Vehicle (DMSO) 52.1°C-
This compound (10 µM) 56.4°C+4.3°C
Conclusion The positive thermal shift confirms that this compound is binding to and stabilizing MTHFD2 within the cell, indicating successful cellular and mitochondrial uptake.

Key Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT/XTT)

This protocol provides a framework for assessing the effect of this compound on cell viability, an indirect measure of its uptake and activity.

Materials:

  • 96-well cell culture plates

  • Cell line of interest in appropriate growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only (DMSO) control.

  • Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Reagent Addition: Add the MTT (to a final concentration of 0.5 mg/mL) or XTT reagent to each well according to the manufacturer's instructions. Incubate for 2-4 hours.

  • Measurement:

    • For MTT: Add solubilization buffer to dissolve the formazan crystals.

    • For XTT: The product is already soluble.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify target engagement of this compound with MTHFD2 in intact cells.

Materials:

  • Cell line of interest

  • This compound stock solution

  • PBS and protease inhibitors

  • PCR tubes or strips

  • Thermal cycler with a gradient function

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification and Western Blot (SDS-PAGE gels, transfer system, anti-MTHFD2 antibody)

Methodology:

  • Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat one group of cells with this compound at a high concentration (e.g., 10-20x the expected IC₅₀) and a control group with vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant. Quantify the protein concentration and analyze the amount of soluble MTHFD2 at each temperature point using Western Blot.

  • Melting Curve: Plot the band intensity of soluble MTHFD2 as a function of temperature for both vehicle and drug-treated samples. The temperature at which 50% of the protein has denatured is the melting temperature (Tₘ). A shift in the Tₘ for the drug-treated sample indicates target engagement.

Pathway and Workflow Diagrams

G start Start: Poor efficacy of this compound observed check_compound Verify Compound Integrity & Solubility start->check_compound check_cells Assess Cell Health & Viability check_compound->check_cells  OK check_conditions Optimize Experimental Conditions (Time, Serum, Temp) check_cells->check_conditions  OK check_efflux Test for Efflux Pump Activity (e.g., with Verapamil) check_conditions->check_efflux  OK check_engagement Confirm Target Engagement (CETSA) check_efflux->check_engagement  Issue Persists evaluate Evaluate Results check_engagement->evaluate  Data Acquired end_success Issue Resolved evaluate->end_success  Positive Result end_fail Consider Alternative Cell Model or Delivery System evaluate->end_fail  Negative Result

Caption: Troubleshooting workflow for poor this compound efficacy.

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm passive Passive Diffusion mito Mitochondria passive->mito Internalization active Active Transport (Solute Carriers) active->mito efflux Efflux Pumps (e.g., P-gp) mito->efflux Removal extracellular This compound (Extracellular) extracellular->passive High to Low Concentration extracellular->active

Caption: Potential cellular uptake and efflux pathways for this compound.

G serine Serine methylene_thf 5,10-Methylene-THF serine->methylene_thf SHMT2 thf THF thf->methylene_thf methenyl_thf 5,10-Methenyl-THF methylene_thf->methenyl_thf Dehydrogenase mthfd2 MTHFD2 methylene_thf->mthfd2 formyl_thf 10-Formyl-THF methenyl_thf->formyl_thf Cyclohydrolase purines Purine Synthesis formyl_thf->purines mthfd2->methenyl_thf ds44 This compound ds44->mthfd2

Caption: this compound inhibits the MTHFD2 enzyme in mitochondria.

References

Technical Support Center: Interpreting Metabolic Flux Analysis Data with DS44960156 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DS44960156 in their experiments and interpreting subsequent metabolic flux analysis (MFA) data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary metabolic target?

A1: this compound is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism. This pathway is vital for the synthesis of nucleotides (purines) and amino acids, which are essential for rapidly proliferating cells, including many cancer cells.[1] MTHFD2 is highly expressed in tumors and embryonic tissues but has low to no expression in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2][3][4]

Q2: What is the expected overall effect of this compound on cellular metabolism based on its mechanism of action?

A2: By inhibiting MTHFD2, this compound is expected to disrupt mitochondrial one-carbon metabolism. This leads to several downstream metabolic consequences:

  • Reduced de novo purine synthesis: MTHFD2 is a key supplier of one-carbon units for the synthesis of purines. Inhibition of MTHFD2 will likely decrease the flux towards purine nucleotide biosynthesis.

  • Impaired redox homeostasis: MTHFD2 contributes to the production of NADPH in the mitochondria, which is essential for maintaining redox balance and mitigating oxidative stress. Treatment with this compound is expected to decrease the NADPH/NADP+ ratio and may lead to increased reactive oxygen species (ROS).

  • Alterations in serine and glycine metabolism: MTHFD2 is part of the pathway that metabolizes serine to provide one-carbon units. Inhibition of MTHFD2 can lead to an accumulation of upstream metabolites and affect glycine biosynthesis.

Q3: We observe a significant decrease in flux from serine into the mitochondrial one-carbon pathway in our MFA data after this compound treatment. Is this an expected result?

A3: Yes, this is the expected primary effect of this compound. MTHFD2 catalyzes a key step in the mitochondrial one-carbon pathway which utilizes serine as a carbon source. By directly inhibiting MTHFD2, the flux through this pathway will be significantly reduced.

Q4: Our MFA results show a compensatory increase in the cytosolic one-carbon pathway. Is this a known biological response?

A4: Yes, observing a compensatory upregulation of the cytosolic one-carbon pathway, driven by the enzyme MTHFD1, is a plausible biological response. Cells may attempt to compensate for the loss of mitochondrial one-carbon unit production by increasing the activity of the parallel cytosolic pathway to maintain the supply of one-carbon units for nucleotide synthesis.

Q5: We see a reduced flux towards purine synthesis but no significant change in thymidylate synthesis. Why is this?

A5: This is an expected outcome. The mitochondrial one-carbon pathway, where MTHFD2 resides, is a major contributor of one-carbon units for de novo purine synthesis. While thymidylate synthesis also requires one-carbon units, the cytosolic pathway is generally considered the primary source for this process. Therefore, inhibiting the mitochondrial pathway with this compound would have a more pronounced effect on purine synthesis than on thymidylate synthesis.

Troubleshooting Guides

Problem: Unexpectedly small changes in metabolic fluxes after this compound treatment.

  • Possible Cause 1: Insufficient drug concentration or incubation time.

    • Solution: Verify the IC50 of this compound in your specific cell line and ensure that the concentration and incubation time used in the MFA experiment are sufficient to achieve the desired level of target engagement. Consider performing a dose-response and time-course experiment to determine optimal conditions.

  • Possible Cause 2: High expression of MTHFD1 or other compensatory pathways.

    • Solution: Analyze the expression levels of MTHFD1 and other enzymes involved in one-carbon metabolism in your cell line. Cells with inherently high cytosolic pathway activity may be less sensitive to MTHFD2 inhibition. Consider dual inhibition of both MTHFD1 and MTHFD2 if biologically relevant to your research question.

  • Possible Cause 3: Issues with the metabolic flux analysis model.

    • Solution: Ensure your metabolic network model accurately reflects the known pathways in your cell type, including both mitochondrial and cytosolic one-carbon metabolism. An incomplete model may not be able to accurately capture the metabolic shifts.

Problem: Large error bars or high uncertainty in the calculated flux values for one-carbon pathway reactions.

  • Possible Cause 1: Suboptimal isotopic tracer selection.

    • Solution: The choice of isotopic tracer is critical for accurately resolving fluxes. For interrogating one-carbon metabolism, using tracers such as [U-13C]-serine or [2,3,3-2H]-serine can provide better labeling of the one-carbon unit. Perform in silico simulations to select the optimal tracer for your specific pathways of interest.

  • Possible Cause 2: Failure to reach isotopic steady state.

    • Solution: Metabolic flux analysis assumes that the system is at an isotopic steady state. If the labeling of key metabolites is still changing at the time of sample collection, the calculated fluxes will be inaccurate. Extend the labeling period and perform a time-course experiment to verify that a steady state has been reached.

  • Possible Cause 3: Analytical errors during sample measurement.

    • Solution: Ensure proper calibration and validation of your mass spectrometer or NMR instrument. Check for contamination and apply necessary corrections for the natural abundance of 13C.

Data Presentation

Table 1: Hypothetical Metabolic Fluxes in Cancer Cells Treated with this compound

Metabolic Flux (relative to Glucose uptake)ControlThis compound TreatedFold Change
Central Carbon Metabolism
Glycolysis1001051.05
Pentose Phosphate Pathway15181.20
TCA Cycle80750.94
One-Carbon Metabolism
Serine uptake30321.07
Mitochondrial Serine -> Glycine25100.40
Cytosolic Serine -> Glycine5153.00
Biosynthetic Pathways
Purine Synthesis1040.40
Thymidylate Synthesis54.50.90
Redox Metabolism
Mitochondrial NADPH Production (from 1C)1230.25
Cytosolic NADPH Production (from PPP)30361.20

Experimental Protocols

Protocol: 13C-Metabolic Flux Analysis of this compound-Treated Cancer Cells

  • Cell Culture and Treatment:

    • Culture cancer cells in appropriate media to mid-log phase.

    • Treat one set of cultures with a predetermined concentration of this compound (e.g., 2x IC50) and another set with vehicle control for a specified duration (e.g., 24 hours).

  • Isotopic Labeling:

    • Switch the media to an identical formulation but containing a 13C-labeled tracer (e.g., [U-13C]-glucose or [U-13C]-serine) for a duration sufficient to reach isotopic steady state (typically 8-24 hours).

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the media and washing the cells with ice-cold saline.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Collect the cell extracts and centrifuge to pellet debris.

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of intracellular metabolites using an appropriate analytical platform, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Flux Calculation:

    • Use a computational modeling software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. This involves providing the software with the metabolic network model, the measured extracellular fluxes (e.g., glucose uptake, lactate secretion), and the measured mass isotopomer distributions of the metabolites.

  • Data Interpretation:

    • Compare the calculated flux maps between the control and this compound-treated groups to identify significant metabolic alterations.

Mandatory Visualization

Caption: Inhibition of MTHFD2 by this compound in the mitochondrial one-carbon pathway.

MFA_Workflow A 1. Experimental Design (Cell Culture, this compound Treatment) B 2. Isotopic Labeling (e.g., 13C-Glucose/Serine) A->B C 3. Metabolite Extraction B->C D 4. LC-MS/GC-MS Analysis (Measure Mass Isotopomer Distributions) C->D E 5. Computational Flux Estimation (Metabolic Model, Experimental Data) D->E F 6. Data Interpretation (Compare Control vs. Treated Flux Maps) E->F

Caption: A typical workflow for a 13C Metabolic Flux Analysis experiment.

Troubleshooting_Tree Start Problem: Unexpected MFA Results Q1 Are flux changes smaller than expected? Start->Q1 Q2 Are flux error bars too large? Start->Q2 A1 Check drug dose/time Assess compensatory pathways Review metabolic model Q1->A1 Yes A2 Optimize isotopic tracer Verify isotopic steady state Check analytical performance Q2->A2 Yes

Caption: A decision tree for troubleshooting unexpected MFA results.

References

DS44960156 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Quality Control and Purity Assessment

This compound is supplied as a high-purity compound. The quality of each batch is confirmed by High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR) to ensure it meets stringent specifications.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 2361327-08-2
Molecular Formula C₂₀H₁₅NO₅[1]
Molecular Weight 349.34 g/mol [1]
Appearance Solid[1]
Purity (HPLC) >98.00%[1]

Table 2: Inhibitory Activity

TargetIC₅₀
MTHFD2 1.6 μM
MTHFD1 >30 μM

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound powder should be stored at -20°C for long-term stability. A stock solution in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL.

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. If precipitation persists, sonication may be helpful. To prevent this, consider preparing aliquots of your stock solution to avoid multiple freeze-thaw cycles.

Q4: I am observing lower than expected potency in my cellular assay. What could be the cause?

A4: Several factors could contribute to lower than expected potency. Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a level that affects your cells (typically <0.5%). Verify the accuracy of your serial dilutions. Cell density and passage number can also influence the cellular response to inhibitors. It is also important to consider the expression level of MTHFD2 in your cell line, as this can impact the inhibitor's efficacy.

Q5: How selective is this compound for MTHFD2 over MTHFD1?

A5: this compound is a selective inhibitor of MTHFD2. It has an IC₅₀ of 1.6 μM for MTHFD2 and >30 μM for MTHFD1, demonstrating significant selectivity for the mitochondrial isozyme.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results

  • Possible Cause: Degradation of the compound.

    • Solution: Ensure proper storage of both the solid compound and stock solutions. Prepare fresh working dilutions for each experiment from a properly stored stock solution. Avoid exposing the compound to light for extended periods.

  • Possible Cause: Inaccurate concentration of the inhibitor.

    • Solution: Calibrate your pipettes regularly. When preparing stock solutions, ensure the compound is fully dissolved before making serial dilutions.

  • Possible Cause: Variability in experimental conditions.

    • Solution: Maintain consistent cell densities, incubation times, and reagent concentrations across experiments. Use a consistent source and passage number of cells.

Issue 2: Solubility Problems in Aqueous Buffers

  • Possible Cause: The compound is precipitating out of the aqueous solution.

    • Solution: this compound has limited solubility in aqueous solutions. It is crucial to first prepare a high-concentration stock solution in DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low and compatible with your experimental system. It is recommended to add the DMSO stock solution to the aqueous buffer with vigorous mixing to facilitate dispersion.

Experimental Protocols

Protocol 1: MTHFD2 Enzymatic Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against recombinant human MTHFD2 enzyme.

Materials:

  • Recombinant human MTHFD2 enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)

  • Cofactor: NAD⁺

  • Detection Reagent (e.g., a commercial NAD(P)H detection kit)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (as a vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the MTHFD2 enzyme to the desired concentration in the assay buffer and add it to the wells containing the compound.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the substrate (CH₂-THF) and cofactor (NAD⁺) in the assay buffer. Add this solution to the wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of NADH produced.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT2 Methenyl_THF 5,10-Methenyl-THF CH2_THF->Methenyl_THF Dehydrogenase Activity Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Cyclohydrolase Activity Formate Formate Formyl_THF->Formate Formate_out Formate Formate->Formate_out Export MTHFD2 MTHFD2 This compound This compound This compound->MTHFD2 Inhibits SHMT2 SHMT2 Purine_Synthesis Purine Synthesis Formate_out->Purine_Synthesis

Caption: MTHFD2 pathway and this compound inhibition.

Experimental_Workflow start Start compound_prep Prepare this compound Serial Dilutions in DMSO start->compound_prep plate_setup Add Compound/DMSO to 384-well Plate compound_prep->plate_setup enzyme_add Add MTHFD2 Enzyme plate_setup->enzyme_add pre_incubation Pre-incubate at RT enzyme_add->pre_incubation reaction_start Initiate Reaction with Substrate (CH2-THF) & NAD+ pre_incubation->reaction_start reaction_incubation Incubate at 37°C reaction_start->reaction_incubation detection Add Detection Reagent (Measure NADH) reaction_incubation->detection data_analysis Analyze Data (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: MTHFD2 enzymatic assay workflow.

References

Validation & Comparative

A Comparative Analysis of the MTHFD Inhibitors DS44960156 and LY345899 for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Inhibitors of One-Carbon Metabolism.

This guide provides a detailed comparison of the efficacy and selectivity of two prominent inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes: DS44960156 and LY345899. The MTHFD family, particularly the mitochondrial isoform MTHFD2, is a critical node in one-carbon metabolism, supplying the necessary building blocks for nucleotide synthesis and redox balance, and is notably upregulated in various cancers while having limited expression in normal adult tissues. This differential expression makes it a compelling target for anticancer therapies.

Introduction to the Compounds

This compound is a novel, isozyme-selective MTHFD2 inhibitor with a tricyclic coumarin scaffold. It was developed through structure-based drug design and is noted for its high selectivity for MTHFD2 over the cytosolic isoform, MTHFD1[1]. This selectivity profile suggests a potential for a wider therapeutic window with reduced off-target effects.

LY345899 is a folate analog that acts as a dual inhibitor of both MTHFD1 and MTHFD2[2]. As a substrate-based competitive inhibitor, it has demonstrated potent antitumor activity in preclinical models, particularly in colorectal cancer, by disrupting cellular redox homeostasis[3][4].

Quantitative Efficacy and Selectivity

The following tables summarize the key quantitative data for this compound and LY345899, highlighting their inhibitory concentrations and selectivity profiles.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50KiSource
This compound MTHFD21.6 µMNot Reported
MTHFD1>30 µMNot Reported
LY345899 MTHFD2663 nMNot Reported
MTHFD196 nM18 nM

Table 2: In Vivo Efficacy in Xenograft Models

CompoundCancer TypeModelDosageOutcomeSource
This compound Not ReportedNot ReportedNot ReportedA successor compound, DS18561882, showed tumor growth inhibition in a mouse xenograft breast cancer model upon oral administration.
LY345899 Colorectal CancerPatient-Derived Xenograft (PDX)5-10 mg/kg, i.p., 5 days/week for 4 weeksStatistically significant suppression of tumor growth and decreased tumor weight.

Mechanism of Action and Downstream Effects

Inhibition of MTHFD1 and MTHFD2 disrupts the one-carbon metabolic pathway, leading to several downstream cellular consequences that contribute to their anti-cancer effects.

  • Inhibition of MTHFD2 (this compound and LY345899): Primarily affects mitochondrial one-carbon metabolism. This leads to:

    • Depletion of Purine Pools: Inhibition of MTHFD2 hinders the production of formate, a crucial precursor for de novo purine synthesis. This lack of essential building blocks for DNA replication and repair leads to cell cycle arrest and apoptosis.

    • Disruption of Redox Homeostasis: MTHFD2-mediated reactions are a source of NADPH in the mitochondria. Inhibition of MTHFD2 can lead to a decrease in the NADPH/NADP+ ratio, resulting in increased reactive oxygen species (ROS) and oxidative stress, which can trigger cell death.

    • mTORC1 Signaling Inhibition: MTHFD2 deficiency can lead to the accumulation of the AMP analog AICAR, which activates AMPK and subsequently inhibits mTORC1 signaling, a key regulator of cell growth and proliferation.

  • Inhibition of MTHFD1 (LY345899): Primarily affects cytosolic one-carbon metabolism. This can cause:

    • Thymidylate Depletion: Inhibition of the dehydrogenase/cyclohydrolase activity of MTHFD1 can lead to a "folate trap," where 10-formyl-tetrahydrofolate accumulates, leading to a depletion of thymidylate, a critical component for DNA synthesis.

    • Impaired Cytosolic Purine Synthesis: The cytosolic pathway also contributes to purine synthesis, and its inhibition can further exacerbate the depletion of these essential metabolites.

The following diagram illustrates the central role of MTHFD1 and MTHFD2 in one-carbon metabolism and the consequences of their inhibition.

cluster_mitochondria Mitochondria cluster_cytosol Cytosol/Nucleus cluster_effects Downstream Effects of Inhibition MTHFD2 MTHFD2 NADPH_m NADPH MTHFD2->NADPH_m generates Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m CH2THF_m 5,10-CH2-THF Serine_m->CH2THF_m SHMT2 THF_m THF CHO_THF_m 10-CHO-THF CH2THF_m->CHO_THF_m MTHFD2 Formate_m Formate CHO_THF_m->Formate_m Formate_c Formate Formate_m->Formate_c overflow NADP_m NADP+ NADP_m->MTHFD2 Redox_imbalance Redox Imbalance (↑ ROS) NADPH_m->Redox_imbalance This compound This compound This compound->MTHFD2 LY345899_m LY345899 LY345899_m->MTHFD2 MTHFD1 MTHFD1 CHO_THF_c 10-CHO-THF Formate_c->CHO_THF_c MTHFD1 THF_c THF Purine_synthesis Purine Synthesis CHO_THF_c->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CHO_THF_c->Thymidylate_synthesis Purine_depletion Purine Depletion Purine_synthesis->Purine_depletion Thymidylate_depletion Thymidylate Depletion Thymidylate_synthesis->Thymidylate_depletion LY345899_c LY345899 LY345899_c->MTHFD1 mTORC1_inhibition mTORC1 Inhibition Purine_depletion->mTORC1_inhibition Cell_cycle_arrest Cell Cycle Arrest & Apoptosis Purine_depletion->Cell_cycle_arrest Thymidylate_depletion->Cell_cycle_arrest Redox_imbalance->Cell_cycle_arrest mTORC1_inhibition->Cell_cycle_arrest

Caption: Signaling pathway of one-carbon metabolism and effects of inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key experiments for both compounds, based on available information.

Enzymatic Inhibition Assays

This compound: The IC50 values for this compound were determined via an enzymatic assay. While the full detailed protocol is provided in the supporting information of the source publication, the general methodology involves incubating the recombinant MTHFD1 or MTHFD2 enzyme with the inhibitor and measuring the enzyme's activity.

LY345899: The IC50 values for LY345899 were determined using an eight-point dose-response curve with 3-fold dilutions. The assays were run in duplicate.

  • MTHFD2 Assay:

    • Starting concentration of LY345899: 10 µmol/L.

    • Final concentrations of components: 3 nmol/L MTHFD2, 5 µmol/L folitixorin, and 250 µmol/L NAD+.

  • MTHFD1 Assay:

    • Starting concentration of LY345899: 1 µmol/L.

    • Final concentrations of components: 25 nmol/L MTHFD1 DC, 30 µmol/L folitixorin, and 400 µmol/L NADP+.

  • Procedure:

    • The enzyme was preincubated with the compound or DMSO for 10 minutes.

    • The enzymatic reaction was initiated by adding folitixorin.

    • After a 15-minute reaction time, NAD(P)H-Glo detection reagent was added.

    • The plate was incubated for 60 minutes, and luminescence was measured.

In Vivo Xenograft Studies

LY345899 in Colorectal Cancer Patient-Derived Xenograft (PDX) Model:

  • Model: Patient-derived xenografts (PDX) from colorectal cancer patients were established in immunodeficient mice.

  • Treatment: Mice were treated with LY345899 at a dose of 5-10 mg/kg via intraperitoneal injection, administered 5 days a week for 4 weeks.

  • Endpoints: Tumor growth was monitored, and tumor weight was measured at the end of the study. The treatment group was compared to a vehicle-treated control group.

The following diagram outlines a general workflow for a patient-derived xenograft (PDX) study.

start Patient Tumor Resection implant Subcutaneous Implantation into Immunodeficient Mice start->implant establish PDX Model Establishment & Expansion implant->establish randomize Tumor-Bearing Mice Randomized into Groups establish->randomize treatment Treatment Group (e.g., LY345899) randomize->treatment control Control Group (Vehicle) randomize->control monitor Monitor Tumor Growth (e.g., Caliper Measurement) treatment->monitor control->monitor endpoint Study Endpoint: Measure Tumor Weight and Analyze Data monitor->endpoint

Caption: General workflow for a patient-derived xenograft (PDX) study.

Summary and Conclusion

This compound and LY345899 represent two distinct strategies for targeting the MTHFD pathway in cancer.

  • This compound offers high selectivity for MTHFD2, which may translate to a more favorable safety profile by sparing the cytosolic MTHFD1 enzyme. However, its in vitro potency is in the micromolar range, and in vivo efficacy data is not yet publicly available for the parent compound. It is considered a strong lead for further optimization, as evidenced by the development of its successor, DS18561882.

  • LY345899 is a potent, dual inhibitor of MTHFD1 and MTHFD2 with nanomolar IC50 values. Its efficacy has been demonstrated in in vivo models of colorectal cancer. The dual inhibition of both mitochondrial and cytosolic one-carbon metabolism may lead to a more profound anti-cancer effect but could also present a greater risk of toxicity to normal proliferating cells.

The choice between a selective MTHFD2 inhibitor like this compound and a dual MTHFD1/2 inhibitor like LY345899 will depend on the specific research question and therapeutic strategy. For studies focused on dissecting the specific role of mitochondrial one-carbon metabolism in cancer, this compound is a valuable tool. For achieving a broad and potent inhibition of the one-carbon pathway, LY345899 has a more established preclinical efficacy profile. Further head-to-head in vivo comparisons are warranted to fully elucidate the comparative therapeutic potential of these two classes of MTHFD inhibitors.

References

A Comparative Guide to MTHFD2 Inhibitors: DS44960156 vs. DS18561882

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), DS44960156 and DS18561882. MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, a pathway frequently upregulated in cancer to support rapid cell proliferation. Its differential expression in cancerous versus healthy adult tissues makes it an attractive target for novel cancer therapies.

Performance Data Summary

The following tables summarize the key quantitative data for this compound and DS18561882, highlighting their potency and selectivity.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50Selectivity (MTHFD1/MTHFD2)
This compound MTHFD21.6 µM[1]>18-fold[2]
MTHFD1>30 µM[1]
DS18561882 MTHFD20.0063 µM[3]~90-fold
MTHFD10.57 µM[3]

Table 2: Cell-Based and In Vivo Activity of DS18561882

Assay TypeCell Line / ModelMetricValue
Cell Growth InhibitionMDA-MB-231GI50140 nM
In Vivo Antitumor ActivityMouse XenograftTGI (300 mg/kg, oral, twice daily)67%

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. TGI: Tumor Growth Inhibition.

DS18561882 emerges as a significantly more potent and selective inhibitor of MTHFD2 compared to its predecessor, this compound. The optimization of the initial tricyclic coumarin scaffold of this compound led to the development of DS18561882, which demonstrates strong cell-based activity and a favorable oral pharmacokinetic profile, leading to tumor growth inhibition in mouse xenograft models.

MTHFD2 Signaling Pathway and Inhibition

MTHFD2 plays a crucial role in the mitochondrial folate-mediated one-carbon metabolism pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-formyltetrahydrofolate (10-CHO-THF), a key contributor to the synthesis of purines and thymidine, which are essential for DNA replication. The inhibition of MTHFD2 disrupts this pathway, leading to a depletion of purine pools and subsequent replication stress, ultimately causing growth arrest in cancer cells.

MTHFD2_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Serine Serine Glycine Glycine Serine->Glycine CH2_THF 5,10-CH2-THF Serine->CH2_THF SHMT2 THF_mito THF THF_mito->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CHO_THF_mito 10-CHO-THF MTHFD2->CHO_THF_mito NADH NADH MTHFD2->NADH Formate_mito Formate CHO_THF_mito->Formate_mito MTHFD1L Formate_cyto Formate Formate_mito->Formate_cyto Transport NAD NAD+ NAD->MTHFD2 Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis Purines Purines (ATP, GTP) Purine_synthesis->Purines DNA_Replication DNA Replication & Cell Proliferation Purines->DNA_Replication Thymidine_synthesis Thymidine Synthesis dTMP dTMP Thymidine_synthesis->dTMP dTMP->DNA_Replication Inhibitor This compound / DS18561882 Inhibitor->MTHFD2

Caption: MTHFD2's role in one-carbon metabolism and its inhibition.

Experimental Protocols

MTHFD2 Enzymatic Inhibition Assay

This protocol is adapted from standard enzymatic assays for MTHFD2.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.1% BSA

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Inhibitors: this compound and DS18561882 (in DMSO)

  • Detection Reagent: NAD(P)H detection kit (e.g., NAD(P)H-Glo™)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and DS18561882) in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of recombinant MTHFD2 enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a substrate/cofactor mix containing CH2-THF and NAD+ in Assay Buffer.

  • Initiate the enzymatic reaction by adding 5 µL of the substrate/cofactor mix to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and measure the amount of NADH produced using an NAD(P)H detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay for GI50 Determination

This protocol describes a typical MTT or CellTiter-Glo® assay to determine the growth inhibitory effects of the compounds.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Inhibitors: this compound and DS18561882 (in DMSO)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitors in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (or DMSO as a vehicle control).

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • For MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values by plotting the results and fitting to a dose-response curve.

Experimental Workflow

A logical workflow to compare MTHFD2 inhibitors would progress from in vitro enzymatic and cellular assays to in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based cluster_invivo In Vivo start Start: Inhibitor Synthesis (this compound & DS18561882) enzymatic_assay MTHFD2/MTHFD1 Enzymatic Inhibition Assay (Determine IC50 & Selectivity) start->enzymatic_assay in_vitro In Vitro Evaluation cell_based Cell-Based Assays in_vivo In Vivo Studies end End: Lead Candidate Selection viability_assay Cell Viability Assay (Determine GI50 in cancer cell lines) enzymatic_assay->viability_assay Promising Candidates pathway_analysis Mechanism of Action Studies (e.g., Metabolomics, Western Blot for downstream pathway markers) viability_assay->pathway_analysis pk_studies Pharmacokinetic (PK) Studies in Mice (Oral Bioavailability) pathway_analysis->pk_studies Confirmed Mechanism efficacy_studies Xenograft Tumor Model Efficacy Studies (Measure Tumor Growth Inhibition) pk_studies->efficacy_studies Good PK Profile toxicity_studies Toxicity Assessment efficacy_studies->toxicity_studies toxicity_studies->end Favorable Safety & Efficacy

Caption: A typical workflow for comparing MTHFD2 inhibitors.

References

Validation of DS44960156's MTHFD2 Selectivity Over MTHFD1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) inhibitor, DS44960156, focusing on its selectivity over its cytosolic isoform, MTHFD1. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction to MTHFD1 and MTHFD2 in Cancer Metabolism

One-carbon (1C) metabolism is a crucial network of metabolic pathways required for the biosynthesis of nucleotides (purines and thymidine) and other essential molecules.[1] Two key enzymes in this pathway are MTHFD1 and MTHFD2. While both enzymes perform similar catalytic functions, their cellular localization and expression patterns differ significantly. MTHFD1 is primarily found in the cytoplasm of normal cells, whereas MTHFD2 is a mitochondrial enzyme that is highly expressed in embryonic and various cancer cells but has low to no expression in most healthy adult tissues.[2][3] This differential expression makes MTHFD2 a compelling therapeutic target for cancer, as its selective inhibition could minimize off-target effects on normal cells.[2][4] Therefore, the development of inhibitors with high selectivity for MTHFD2 over MTHFD1 is a key goal in anticancer drug discovery.

This compound is a novel, isozyme-selective MTHFD2 inhibitor featuring a tricyclic coumarin scaffold. It was identified through high-throughput screening and further optimized using structure-based drug design.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the in vitro inhibitory potency (IC50) of this compound against MTHFD2 and MTHFD1, alongside other known MTHFD1/2 inhibitors for comparison.

CompoundMTHFD2 IC50MTHFD1 IC50Selectivity (MTHFD1 IC50 / MTHFD2 IC50)
This compound 1.6 µM>30 µM>18.75-fold
DS18561882 0.0063 µM0.57 µM~90-fold
LY345899 663 nM96 nM0.14-fold (MTHFD1 selective)
TH9619 47 nM (dual)47 nM (dual)1-fold (dual inhibitor)
MTHFD2-IN-6 1.46 µM19.05 µM~13-fold

Experimental Protocols

Biochemical Assay for MTHFD1/2 Inhibition (Dehydrogenase Activity)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against the dehydrogenase activity of recombinant human MTHFD1 and MTHFD2.

  • Reagents and Materials:

    • Recombinant human MTHFD1 and MTHFD2 enzymes.

    • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

    • Cofactor: NAD+.

    • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Add assay buffer, MTHFD1 or MTHFD2 enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

    • Incubate the mixture for a defined period at a controlled temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (CH2-THF) and cofactor (NAD+).

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

    • Calculate the initial reaction velocity for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This protocol provides a general method to assess the effect of MTHFD2 inhibitors on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line known to overexpress MTHFD2 (e.g., acute myeloid leukemia (AML) or breast cancer cell lines).

    • Cell culture medium and supplements.

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® or MTT).

    • 96-well cell culture plates.

    • Luminometer or spectrophotometer.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 or 96 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to determine the number of viable cells.

    • Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

One-Carbon Metabolism Pathway

One_Carbon_Metabolism cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 Formate_mito Formate MTHFD2->Formate_mito Formate_cyto Formate Formate_mito->Formate_cyto Export Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto MTHFD1 MTHFD1 CH2THF_cyto->MTHFD1 Purines_Thymidine Purines & Thymidine Synthesis MTHFD1->Purines_Thymidine Formate_cyto->MTHFD1

Caption: Simplified one-carbon metabolism pathway in mitochondria and cytoplasm.

Experimental Workflow for Validating MTHFD2 Selectivity

MTHFD2_Selectivity_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_in_vivo In Vivo Validation HTS High-Throughput Screening (e.g., Thermal Shift Assay) Biochemical_Assay Biochemical Assays (MTHFD1 & MTHFD2 IC50) HTS->Biochemical_Assay Hit Identification Structural_Biology Structural Biology (X-ray Crystallography) Biochemical_Assay->Structural_Biology Structure-Based Design Cell_Proliferation Cancer Cell Proliferation Assays Biochemical_Assay->Cell_Proliferation Lead Prioritization Target_Engagement Cellular Thermal Shift Assay (CETSA) Cell_Proliferation->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Cell_Proliferation->PK_PD Candidate Selection Xenograft Tumor Xenograft Models PK_PD->Xenograft

Caption: Workflow for the validation of selective MTHFD2 inhibitors.

Mechanism of this compound Selectivity

The high selectivity of this compound for MTHFD2 over MTHFD1 is attributed to specific interactions within the folate-binding site of the enzyme. Although the folate-binding sites of MTHFD1 and MTHFD2 are structurally similar, subtle differences in their amino acid composition are key to the selective binding of this compound.

Molecular dynamics simulations and structural analyses have revealed that this compound forms several hydrogen bonds and a strong π-π stacking interaction with residues in the MTHFD2 binding pocket, including Tyr84, Asn87, and Gly310. In contrast, in MTHFD1, the corresponding residue to Asn87 in MTHFD2 is a non-polar valine (Val55). This substitution prevents the formation of a critical hydrogen bond with the linker amide of this compound, leading to a less stable and less favorable binding conformation in MTHFD1. This difference in interaction is a primary reason for the observed selectivity.

Conclusion

The available data robustly demonstrates that this compound is a selective inhibitor of MTHFD2 with greater than 18-fold selectivity over MTHFD1. This selectivity is achieved through specific molecular interactions that are favored in the MTHFD2 binding pocket but not in MTHFD1. As a selective inhibitor, this compound serves as a valuable chemical probe to investigate the biological functions of MTHFD2 in cancer and represents a promising starting point for the development of novel anticancer therapeutics with a potentially wide therapeutic window. The upgraded compound, DS18561882, shows even greater potency and selectivity, and has demonstrated tumor growth inhibition in a mouse xenograft model upon oral administration.

References

Cross-Validation of DS44960156 Effects with MTHFD2 Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) by the selective inhibitor DS44960156 against the effects of MTHFD2 genetic knockdown. The data presented herein serves to cross-validate the on-target effects of this compound, demonstrating its utility as a specific tool for studying MTHFD2 function and as a potential therapeutic agent.

Executive Summary

Comparative Data

The following tables summarize the quantitative effects of MTHFD2 inhibition through genetic knockdown (siRNA/shRNA) and pharmacological treatment with MTHFD2 inhibitors. While direct side-by-side experiments with this compound are limited in publicly available literature, data from studies using other MTHFD2 inhibitors and MTHFD2 knockdown in similar cancer cell lines are presented to provide a robust comparative analysis.

Table 1: Effects on Cancer Cell Proliferation

Intervention Cell Line Assay Effect Reference
MTHFD2 Knockdown (siRNA)A549 (Lung Cancer)MTT AssaySignificant inhibition of cell proliferation.[3]
MTHFD2 Knockdown (siRNA)H1299 (Lung Cancer)MTT AssaySignificant inhibition of cell proliferation.[3]
MTHFD2 Knockdown (shRNA)786-O (Renal Cancer)Proliferation AssayImpaired cell proliferation.[4]
MTHFD2 Inhibitors (MTH-1459, MTH-1479)786-O (Renal Cancer)Proliferation AssayDose-dependent reduction in cell proliferation.
MTHFD2 Knockdown (shRNA)H1299 and A549 (NSCLC)Colony Formation AssayReduced colony formation.

Table 2: Effects on Cell Migration and Invasion

Intervention Cell Line Assay Effect Reference
MTHFD2 Knockdown (siRNA)A549 & H1299 (Lung Cancer)Wound Healing AssayImpaired cell migration.
MTHFD2 Knockdown (shRNA)786-O (Renal Cancer)Migration & Invasion AssayImpaired migration and invasion.
MTHFD2 Knockdown (shRNA)SW620 (Colorectal Cancer)in vivo XenograftFewer metastases.

Table 3: Effects on Apoptosis and Cell Cycle

Intervention Cell Line Assay Effect Reference
MTHFD2 Knockdown (siRNA)A549 & H1299 (Lung Cancer)Flow Cytometry (Annexin V)Increased apoptosis.
MTHFD2 Knockdown (siRNA)A549 & H1299 (Lung Cancer)JC-1 AssayReduced mitochondrial membrane potential.
MTHFD2 KnockdownGastric Cancer CellsFlow CytometryCell cycle arrest.
MTHFD2 KnockdownNSCLC CellsWestern BlotDecreased expression of cell cycle-related genes (CCNA2, MCM7, SKP2).

Table 4: Biochemical Profile of this compound

Parameter Value Reference
TargetMethylenetetrahydrofolate dehydrogenase 2 (MTHFD2)
IC50 (MTHFD2)1.6 µM
IC50 (MTHFD1)>30 µM
Selectivity>18-fold for MTHFD2 over MTHFD1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Proliferation (MTT Assay)

  • Cell Seeding: Cells are seeded in 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with either MTHFD2-targeting siRNA/shRNA or various concentrations of this compound. Control cells are treated with non-targeting siRNA or vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated as described for the proliferation assay.

  • Cell Harvesting: After the treatment period, cells are harvested by trypsinization and washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

3. Western Blotting for MTHFD2 Knockdown Verification

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for MTHFD2. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways affected by MTHFD2 and the experimental workflow for validating MTHFD2 inhibitors.

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_signaling Signaling Pathways MTHFD2 MTHFD2 AKT_mTORC1 AKT/mTORC1 Signaling MTHFD2->AKT_mTORC1 Activation Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF methylene_THF methylene_THF THF->methylene_THF SHMT2 methenyl_THF methenyl_THF methylene_THF->methenyl_THF MTHFD2 formyl_THF formyl_THF methenyl_THF->formyl_THF MTHFD2 Formate Formate formyl_THF->Formate Formate_cyto Formate Formate->Formate_cyto Purine_Synthesis De Novo Purine Synthesis Formate_cyto->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Formate_cyto->Thymidylate_Synthesis DNA_Replication DNA Replication & Repair Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication This compound This compound This compound->MTHFD2 Inhibition siRNA_shRNA siRNA/shRNA siRNA_shRNA->MTHFD2 Knockdown Cell_Proliferation Cell Proliferation AKT_mTORC1->Cell_Proliferation

Caption: MTHFD2 signaling in one-carbon metabolism and cancer.

Experimental_Workflow cluster_intervention Intervention cluster_validation Validation cluster_phenotypic_assays Phenotypic Assays cluster_outcome Outcome This compound This compound Treatment WB Western Blot (MTHFD2 levels) This compound->WB Proliferation Proliferation Assay (MTT) This compound->Proliferation Migration Migration Assay (Wound Healing) This compound->Migration Apoptosis Apoptosis Assay (Annexin V) This compound->Apoptosis MTHFD2_KD MTHFD2 Knockdown (siRNA/shRNA) MTHFD2_KD->WB MTHFD2_KD->Proliferation MTHFD2_KD->Migration MTHFD2_KD->Apoptosis Data_Comparison Comparative Data Analysis Proliferation->Data_Comparison Migration->Data_Comparison Apoptosis->Data_Comparison

Caption: Workflow for cross-validation of MTHFD2 inhibitors.

Conclusion

References

Orthogonal Assays Confirming the On-Target Effects of DS44960156: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays used to validate the on-target effects of DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). The following sections detail the experimental data, protocols, and underlying pathways, offering a framework for evaluating MTHFD2 inhibitors.

Introduction to this compound and its Target, MTHFD2

This compound is a potent and selective small molecule inhibitor of MTHFD2, a mitochondrial enzyme crucial in one-carbon (1C) metabolism.[1] MTHFD2 is highly expressed in cancer cells and during embryonic development but is largely absent in healthy adult tissues, making it an attractive therapeutic target in oncology.[2][3] MTHFD2 catalyzes the NAD+-dependent oxidation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent hydrolysis of methenyltetrahydrofolate to formyltetrahydrofolate. These reactions are essential for the de novo synthesis of purines and thymidine, nucleotides vital for DNA replication and cell proliferation.[4] By inhibiting MTHFD2, this compound disrupts these critical metabolic pathways, leading to cancer cell death.[2]

Comparative Analysis of MTHFD2 Inhibitors

The on-target efficacy of this compound has been benchmarked against other known MTHFD2 inhibitors. The following table summarizes key quantitative data for these compounds.

CompoundTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Cellular Potency (GI50/EC50)Selectivity (MTHFD1/MTHFD2)Reference(s)
This compound MTHFD2 1.6 µM >30 µM Not explicitly reported >18-fold
DS18561882MTHFD26.3 nM570 nM140 nM (Breast Cancer Cells)~90-fold
LY345899MTHFD1/2663 nM96 nMNot cell permeable0.14-fold
TH9619MTHFD1/247 nM (biochemical)47 nM (biochemical)~10-100 nM (AML cells)1-fold
CarolactonMTHFD1/2Low nM rangeLow nM range7-40 nM (Cancer cell lines)Not highly selective

Orthogonal Assays for On-Target Validation

To rigorously confirm that the biological effects of this compound are a direct consequence of MTHFD2 inhibition, a series of orthogonal assays are employed. These assays provide evidence of target engagement at the biochemical, cellular, and structural levels.

MTHFD2 Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified MTHFD2. The reduction of NAD+ to NADH, a product of the MTHFD2-catalyzed reaction, is monitored.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection recombinant_mthfd2 Purified Recombinant MTHFD2 pre_incubation Pre-incubation: Enzyme + Inhibitor recombinant_mthfd2->pre_incubation inhibitor This compound/ Alternative Inhibitor inhibitor->pre_incubation assay_buffer Assay Buffer (with NAD+) assay_buffer->pre_incubation initiation Initiate Reaction: Add Substrate (Folitixorin) pre_incubation->initiation readout Measure NADH Production (e.g., NAD(P)H-Glo™) initiation->readout

MTHFD2 Enzymatic Assay Workflow

Experimental Protocol:

  • Reagent Preparation : Purified recombinant human MTHFD2 and MTHFD1 (for selectivity profiling) are prepared. A stock solution of the inhibitor (e.g., this compound) in DMSO is serially diluted. The assay buffer is prepared containing NAD+ (for MTHFD2) or NADP+ (for MTHFD1).

  • Enzyme-Inhibitor Pre-incubation : The enzyme is pre-incubated with the inhibitor or DMSO (vehicle control) for a defined period (e.g., 10 minutes) in a 384-well plate.

  • Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, folitixorin (a stable form of 5,10-methylenetetrahydrofolate).

  • Detection : The amount of NADH produced is quantified using a detection reagent such as the NAD(P)H-Glo™ Detection System, which generates a luminescent signal proportional to the NADH concentration.

  • Data Analysis : The luminescent signal is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF) is a biophysical technique that measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This assay provides direct evidence of a physical interaction between the inhibitor and the target protein.

Experimental Workflow:

cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis protein Purified MTHFD2 mix Mix Protein, Inhibitor, and Dye protein->mix inhibitor This compound inhibitor->mix dye Fluorescent Dye (e.g., SYPRO Orange) dye->mix heat Gradual Heating in RT-PCR Instrument mix->heat fluorescence Monitor Fluorescence Intensity heat->fluorescence tm_shift Determine Melting Temperature (Tm) Shift fluorescence->tm_shift

Differential Scanning Fluorimetry Workflow

Experimental Protocol:

  • Reaction Mixture : Purified MTHFD2 protein is mixed with the inhibitor at various concentrations (or DMSO as a control) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Thermal Denaturation : The mixture is placed in a real-time PCR instrument and subjected to a gradual temperature increase.

  • Fluorescence Monitoring : As the protein unfolds, the hydrophobic dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The fluorescence intensity is monitored in real-time.

  • Data Analysis : The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the melting curve. A significant increase in Tm in the presence of the inhibitor indicates target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the thermal shift assay to a cellular environment, allowing for the confirmation of target engagement in intact cells or cell lysates. This assay is crucial for verifying that a compound can access and bind to its target in a more physiologically relevant context.

Experimental Workflow:

cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cells Intact Cells or Cell Lysate treat Incubate Cells with Inhibitor cells->treat inhibitor This compound inhibitor->treat heat Heat Samples at Various Temperatures treat->heat lyse Cell Lysis and Centrifugation heat->lyse western_blot Western Blot for Soluble MTHFD2 lyse->western_blot quantify Quantify Band Intensity western_blot->quantify

Cellular Thermal Shift Assay Workflow

Experimental Protocol:

  • Cell Treatment : Intact cells or cell lysates are incubated with the inhibitor at various concentrations or with a vehicle control.

  • Heat Shock : The samples are heated to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures, while unbound proteins denature and aggregate.

  • Cell Lysis and Fractionation : The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection : The amount of soluble MTHFD2 in the supernatant is quantified, typically by Western blotting using an MTHFD2-specific antibody.

  • Data Analysis : The band intensities are quantified and plotted against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement in the cellular context.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information about the interaction between the inhibitor and its target protein. This technique offers definitive proof of direct binding and reveals the precise binding mode of the inhibitor within the active site of MTHFD2.

Experimental Workflow:

cluster_crystallization Crystallization cluster_diffraction Diffraction cluster_structure_determination Structure Determination protein_inhibitor_complex Purified MTHFD2 + This compound crystallization_screen Crystallization Screening protein_inhibitor_complex->crystallization_screen crystal_harvesting Harvest and Cryo-protect Crystal crystallization_screen->crystal_harvesting xray_exposure Expose Crystal to X-ray Beam crystal_harvesting->xray_exposure diffraction_pattern Collect Diffraction Data xray_exposure->diffraction_pattern electron_density_map Calculate Electron Density Map diffraction_pattern->electron_density_map model_building Build and Refine 3D Structure electron_density_map->model_building

X-ray Crystallography Workflow

Experimental Protocol:

  • Protein-Inhibitor Complex Formation : Purified MTHFD2 is incubated with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization : The protein-inhibitor complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.

  • Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement : The diffraction data is processed to generate an electron density map, into which the atomic model of the MTHFD2-inhibitor complex is built and refined to yield a high-resolution 3D structure.

Genetic Validation (Knockdown/Knockout)

Genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the MTHFD2 gene, provide a crucial orthogonal method to validate that the cellular phenotype observed with an inhibitor is indeed due to the inhibition of MTHFD2.

Experimental Workflow:

cluster_genetic_modification Genetic Modification cluster_validation Validation cluster_phenotypic_analysis Phenotypic Analysis cells Cancer Cell Line transfection Transfect Cells cells->transfection sirna_crispr siRNA or CRISPR/Cas9 Targeting MTHFD2 sirna_crispr->transfection knockdown_validation Confirm MTHFD2 Knockdown/Knockout (Western Blot/qPCR) transfection->knockdown_validation phenotype_assay Assess Cellular Phenotype (e.g., Proliferation, Apoptosis) knockdown_validation->phenotype_assay compare_phenotypes Compare Phenotype to Inhibitor-Treated Cells phenotype_assay->compare_phenotypes

Genetic Validation Workflow

Experimental Protocol:

  • Genetic Perturbation : Cancer cell lines are treated with siRNAs targeting MTHFD2 or engineered using CRISPR/Cas9 to create MTHFD2 knockout clones.

  • Validation of Knockdown/Knockout : The reduction or absence of MTHFD2 expression is confirmed at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.

  • Phenotypic Assays : The cellular effects of MTHFD2 depletion, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell migration, are assessed using relevant assays (e.g., MTT assay, flow cytometry for Annexin V staining).

  • Comparison : The observed phenotypes in the MTHFD2 knockdown/knockout cells are compared to those observed in cells treated with this compound. A high degree of similarity provides strong evidence for on-target activity.

MTHFD2 Signaling Pathway in One-Carbon Metabolism

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway, which is essential for providing one-carbon units for various biosynthetic processes.

cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF Methylene_THF Methylene_THF THF->Methylene_THF SHMT2 Methenyl_THF Methenyl_THF Methylene_THF->Methenyl_THF MTHFD2 (Dehydrogenase) Formyl_THF Formyl_THF Methenyl_THF->Formyl_THF MTHFD2 (Cyclohydrolase) NAD NAD NADH NADH NAD->NADH MTHFD2 Formate Formate Formyl_THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Transport Purine_synthesis Purine_synthesis Formate_cyto->Purine_synthesis Purine Biosynthesis DNA_RNA_synthesis DNA_RNA_synthesis Purine_synthesis->DNA_RNA_synthesis Nucleotide Pools This compound This compound This compound->Methylene_THF Inhibits

MTHFD2 in One-Carbon Metabolism

Conclusion

The on-target effects of this compound are substantiated through a robust combination of orthogonal assays. Biochemical enzymatic assays confirm its direct inhibitory activity, while biophysical methods like DSF and CETSA provide evidence of target engagement in both purified and cellular systems. X-ray crystallography offers irrefutable structural evidence of binding, and genetic validation links the observed cellular phenotypes directly to the inhibition of MTHFD2. This multi-faceted approach is essential for the confident progression of targeted therapies in drug development.

References

Unraveling the Pharmacokinetic Landscape of MTHFD2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology due to its significant upregulation in various cancers compared to normal tissues.[1] The development of small molecule inhibitors targeting MTHFD2 is a promising therapeutic strategy. A critical aspect of the preclinical development of these inhibitors is the characterization of their pharmacokinetic (PK) profiles, which dictates their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety. This guide provides a comparative analysis of the publicly available pharmacokinetic data for several MTHFD2 inhibitors, supported by experimental details and visual representations of relevant biological pathways and workflows.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of three MTHFD2 inhibitors: TH9619, DS18561882, and a recently disclosed potent inhibitor, here designated as Compound 16e. The data has been compiled from preclinical studies in mice.

InhibitorAnimal ModelDosing Route & LevelCmaxTmaxAUCt1/2Source
TH9619 NOG Mice10 mg/kg, Subcutaneous26 µM--1.7 h[2][3]
DS18561882 BALB/c Mice30 mg/kg, Oral11.4 µg/mL-64.6 µg·h/mL2.21 h[4][5]
100 mg/kg, Oral56.5 µg/mL-264 µg·h/mL2.16 h
300 mg/kg, Oral90.1 µg/mL-726 µg·h/mL2.32 h
Compound 16e Mice2 mg/kg, Intravenous--2702 ng/mL·h6.5 h

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life. Note: Direct comparison of Cmax and AUC values between compounds should be approached with caution due to different units and administration routes.

Experimental Protocols

The pharmacokinetic parameters presented above were determined through preclinical studies in mouse models. The following are detailed methodologies for the key experiments cited.

Pharmacokinetic Analysis of TH9619

The in vivo pharmacokinetic profile of TH9619 was evaluated in female NOG mice. A single dose of 10 mg/kg was administered subcutaneously. Blood samples were collected at various time points post-administration to determine the plasma concentration of the inhibitor. The maximum plasma concentration (Cmax) and the elimination half-life (t1/2) were subsequently calculated from the plasma concentration-time curve.

Pharmacokinetic Analysis of DS18561882

The oral pharmacokinetic properties of DS18561882 were assessed in male BALB/c mice. The compound was administered orally at doses of 30, 100, and 300 mg/kg. Plasma concentrations of DS18561882 were measured at different time intervals after administration. These data were used to calculate the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and half-life (t1/2) for each dose level.

Pharmacokinetic Analysis of Compound 16e

The pharmacokinetic profile of Compound 16e was determined in mice following a single intravenous administration of 2 mg/kg. Blood samples were collected over time to measure plasma concentrations of the compound. The data were used to calculate the elimination half-life, clearance rate, volume of distribution at steady state (Vss), and the total drug exposure over time (AUC).

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the context of these pharmacokinetic studies, the following diagrams illustrate the MTHFD2 signaling pathway and a general workflow for in vivo pharmacokinetic analysis.

MTHFD2_Signaling_Pathway MTHFD2 in One-Carbon Metabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF 5,10-CH2-THF THF->CH2_THF SHMT2 CHO_THF 10-CHO-THF CH2_THF->CHO_THF MTHFD2 Formate Formate CHO_THF->Formate Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis One-Carbon Unit Donation Thymidylate_Synthesis Thymidylate Synthesis Formate->Thymidylate_Synthesis One-Carbon Unit Donation MTHFD2 MTHFD2 SHMT2 SHMT2 MTHFD2_Inhibitors MTHFD2 Inhibitors (e.g., TH9619, DS18561882, 16e) MTHFD2_Inhibitors->MTHFD2

Caption: MTHFD2's role in mitochondrial one-carbon metabolism.

PK_Workflow In Vivo Pharmacokinetic Study Workflow Dosing Drug Administration (e.g., Oral, IV, SC) Animal_Model Animal Model (e.g., Mouse) Dosing->Animal_Model Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Sample_Processing Plasma/Serum Isolation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of Drug Concentration Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis PK_Parameters Determination of Cmax, Tmax, AUC, t1/2 Data_Analysis->PK_Parameters

Caption: A generalized workflow for preclinical pharmacokinetic studies.

References

Head-to-Head Study: A Comparative Analysis of DS44960156 and Allosteric MTHFD2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology due to its significant upregulation in various cancers compared to healthy tissues.[1][2] This differential expression presents a therapeutic window for the development of selective inhibitors. Among the MTHFD2 inhibitors discovered, two distinct classes have garnered significant attention: the competitive inhibitor DS44960156 and a novel class of allosteric inhibitors, primarily xanthine derivatives. This guide provides a comprehensive head-to-head comparison of these two classes of inhibitors, summarizing available experimental data to inform future research and drug development efforts.

Mechanism of Action: A Fundamental Divergence

The primary distinction between this compound and allosteric MTHFD2 inhibitors lies in their mechanism of action.

This compound , a tricyclic coumarin derivative, is a competitive inhibitor that binds to the substrate-binding site of MTHFD2.[3] Its development was guided by structure-based drug design, building upon an initial hit from a high-throughput screening campaign.[3]

Allosteric MTHFD2 inhibitors , such as the xanthine derivatives, bind to a novel, distinct allosteric site on the enzyme.[4] This binding is uncompetitive, meaning the inhibitor preferentially binds to the enzyme-substrate complex. This allosteric inhibition induces conformational changes in MTHFD2, ultimately leading to its inactivation.

cluster_this compound This compound (Competitive Inhibition) cluster_Allosteric Allosteric Inhibitors (Uncompetitive Inhibition) This compound This compound MTHFD2_active_site MTHFD2 Active Site This compound->MTHFD2_active_site Binds to Substrate Substrate (e.g., CH2-THF) Substrate->MTHFD2_active_site Competes for binding Allosteric_Inhibitor Allosteric Inhibitor (e.g., Xanthine Derivative) MTHFD2_allosteric_site MTHFD2 Allosteric Site Allosteric_Inhibitor->MTHFD2_allosteric_site Binds to MTHFD2_ES_complex MTHFD2-Substrate Complex MTHFD2_ES_complex->MTHFD2_allosteric_site Binding facilitated by substrate binding

Figure 1. Mechanisms of MTHFD2 Inhibition.

Comparative Performance Data

While a direct head-to-head study under identical experimental conditions is not yet available in the published literature, we can compile and compare key performance metrics from existing studies. It is crucial to consider that variations in assay conditions can influence absolute values.

Biochemical Potency and Selectivity
Inhibitor ClassCompound ExampleMTHFD2 IC50MTHFD1 IC50Selectivity (MTHFD1/MTHFD2)Reference
Competitive This compound1.6 µM> 30 µM> 18-fold
Allosteric Xanthine Derivative 90.69 µM--
Allosteric Xanthine Derivative 34.0 µM--

This compound demonstrates micromolar potency against MTHFD2 with excellent selectivity (>18-fold) over the related MTHFD1 isozyme. This selectivity is a critical feature, as MTHFD1 is broadly expressed in normal tissues, and its inhibition could lead to off-target toxicity.

Xanthine-based allosteric inhibitors have shown a range of potencies, with some compounds exhibiting sub-micromolar IC50 values against MTHFD2. While direct MTHFD1 inhibition data for these specific xanthine derivatives is not provided in the same context, allosteric inhibitors are generally expected to have higher selectivity due to the lower conservation of allosteric sites compared to active sites.

In Vitro and In Vivo Efficacy

An optimized derivative of this compound, DS18561882 , has demonstrated potent in vitro and in vivo antitumor activity. In a mouse xenograft model of breast cancer, oral administration of DS18561882 resulted in tumor growth inhibition.

Data on the in vivo efficacy of xanthine-based allosteric MTHFD2 inhibitors is less mature in the public domain. However, their potent in vitro activity suggests they are promising candidates for further preclinical development.

Signaling Pathways and Experimental Workflows

MTHFD2 plays a crucial role in one-carbon metabolism, which is intricately linked to nucleotide synthesis, redox balance, and other cellular processes vital for cancer cell proliferation.

Serine Serine Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT2 THF Tetrahydrofolate THF->Methylene_THF SHMT2 SHMT2 Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD2 (Dehydrogenase) MTHFD2 MTHFD2 Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD2 (Cyclohydrolase) Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Formate Formate Formyl_THF->Formate NAD NAD+ NADH NADH NAD->NADH

Figure 2. MTHFD2 in the One-Carbon Metabolic Pathway.

The evaluation of MTHFD2 inhibitors typically follows a standardized workflow, from initial biochemical screening to cellular and in vivo validation.

HTS High-Throughput Screening Biochemical_Assay Biochemical Assay (IC50 Determination) HTS->Biochemical_Assay Hit Identification Cellular_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cellular_Assay Lead Characterization In_Vivo_Model In Vivo Xenograft Model Cellular_Assay->In_Vivo_Model Preclinical Validation

Figure 3. MTHFD2 Inhibitor Discovery Workflow.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are generalized protocols for key assays used in the characterization of MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay (Dehydrogenase Activity)

This assay measures the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF, which is coupled to the production of NADH. The increase in NADH is monitored by fluorescence or absorbance.

  • Reagents:

    • Recombinant human MTHFD2 enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

    • NAD+

    • CH2-THF (substrate)

    • Test compounds (this compound or allosteric inhibitors) dissolved in DMSO

  • Procedure:

    • Add assay buffer, MTHFD2 enzyme, and test compound or DMSO (vehicle control) to a 96- or 384-well plate.

    • Incubate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding NAD+ and CH2-THF.

    • Monitor the increase in NADH absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of MTHFD2 inhibitors on the viability and proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line known to express MTHFD2 (e.g., MDA-MB-231 breast cancer cells)

    • Cell culture medium and supplements

    • Test compounds

    • MTT reagent or CellTiter-Glo® reagent

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or DMSO for a specified duration (e.g., 72 hours).

    • For MTT assay: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

In Vivo Tumor Xenograft Study

This model evaluates the antitumor efficacy of MTHFD2 inhibitors in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line for implantation (e.g., MDA-MB-231)

    • Test compound formulated for in vivo administration (e.g., oral gavage)

    • Vehicle control

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound or vehicle control according to a defined schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare tumor growth between the treated and control groups to assess efficacy.

Conclusion

Both the competitive inhibitor this compound and the emerging class of allosteric MTHFD2 inhibitors represent promising avenues for targeting cancer metabolism. This compound and its derivatives have demonstrated a clear path to in vivo efficacy, underpinned by a well-understood competitive mechanism and high selectivity. Allosteric inhibitors, with their distinct mechanism of action, offer the potential for high specificity and a different pharmacological profile that may be advantageous in certain contexts. The lack of direct comparative studies necessitates careful interpretation of the available data. Future head-to-head studies employing standardized protocols will be invaluable in elucidating the relative strengths and weaknesses of these two important classes of MTHFD2 inhibitors and guiding the development of the next generation of targeted cancer therapies.

References

Assessing the Synergistic Potential of DS44960156 with Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of the MTHFD2 inhibitor, DS44960156, and its potent analog, DS18561882, when combined with other anticancer agents. The data presented herein is compiled from preclinical studies and aims to inform further research and development in combination cancer therapies.

Introduction

This compound is a selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. This pathway is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. In many cancers, MTHFD2 is overexpressed to meet the high metabolic demands of rapid cell proliferation, making it an attractive target for cancer therapy. This guide explores the potential of this compound and its analogs to enhance the efficacy of existing anticancer drugs through synergistic interactions.

Data Presentation: Synergistic Effects of DS18561882 and Pemetrexed in Lung Adenocarcinoma

While specific quantitative synergy data for this compound is not yet publicly available, a key study investigated the combination of its more potent analog, DS18561882, with the antifolate chemotherapy agent pemetrexed in non-small cell lung cancer (NSCLC) cell lines. The following tables summarize the in vitro efficacy of each compound individually and the observed effects of the combination.

Table 1: Individual Drug Efficacy (IC50 Values)

CompoundCell LineIC50 (µM)
PemetrexedA5495.287[1]
DS18561882A5499.013[1]

Table 2: In Vitro Combination Study of DS18561882 and Pemetrexed in A549 and H1299 Lung Cancer Cells

Cell LineTreatmentConcentrationOutcome
A549Pemetrexed5 µMReduced cell viability[1]
DS1856188210 µMReduced cell viability[1]
Combination5 µM Pemetrexed + 10 µM DS18561882Synergistically enhanced reduction in cell viability compared to single agents[1]
H1299Pemetrexed5 µMReduced cell viability
DS1856188210 µMReduced cell viability
Combination5 µM Pemetrexed + 10 µM DS18561882Synergistically enhanced reduction in cell viability compared to single agents

Note: The primary study described the interaction as "synergistically anti-tumor activities" based on cell viability assays. Quantitative synergy analysis, such as the calculation of a Combination Index (CI), was not reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in this guide.

Cell Viability (MTT) Assay for IC50 Determination and Combination Studies

This protocol is based on the methodology described in the study of DS18561882 and pemetrexed.

  • Cell Seeding:

    • A549 and H1299 cells are seeded into 96-well plates at a density of 3,000 cells per well.

    • The cells are allowed to adhere and grow for 24 hours.

  • Drug Treatment (Single Agent for IC50):

    • Prepare serial dilutions of pemetrexed or DS18561882 in culture medium. The reported concentration range is from 0.039 µM to 50 µM.

    • Remove the existing medium from the wells and add the medium containing the different drug concentrations.

    • Include untreated control wells.

    • Incubate the plates for 5 days.

  • Drug Treatment (Combination Study):

    • Treat cells with a fixed concentration of pemetrexed (5 µM), a fixed concentration of DS18561882 (10 µM), or a combination of both.

    • Include single-agent and untreated control wells.

    • Incubate the plates for 5 days.

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • For IC50 determination, plot the percentage of cell growth inhibition against the drug concentration and fit the data to a dose-response curve.

    • For the combination study, compare the absorbance values of the combination treatment to the single-agent and control treatments. Statistical significance can be determined using an appropriate test, such as a t-test or ANOVA.

Mandatory Visualization

Signaling Pathway of Synergistic Action

The proposed mechanism for the synergy between an MTHFD2 inhibitor and pemetrexed involves the dual targeting of the folate metabolism pathway, which is critical for nucleotide synthesis.

Synergy_Pathway This compound This compound / DS18561882 MTHFD2 MTHFD2 This compound->MTHFD2 Inhibits Purine_Synthesis De Novo Purine Synthesis Mitochondrial_1C Mitochondrial One-Carbon Metabolism MTHFD2->Mitochondrial_1C Catalyzes Formate Formate Production Mitochondrial_1C->Formate Leads to Formate->Purine_Synthesis Required for Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits DHFR DHFR Pemetrexed->DHFR Inhibits GARFT GARFT Pemetrexed->GARFT Inhibits Thymidylate_Synthesis Thymidylate Synthesis TS->Thymidylate_Synthesis Catalyzes DHFR->Thymidylate_Synthesis Supports GARFT->Purine_Synthesis Catalyzes DNA_Replication DNA Replication & Repair Purine_Synthesis->DNA_Replication Required for Thymidylate_Synthesis->DNA_Replication Required for Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cell_Proliferation Drives

Caption: Dual inhibition of one-carbon metabolism and folate-dependent enzymes.

Experimental Workflow for Synergy Assessment

The following diagram outlines the general workflow for assessing the synergistic effects of two anticancer agents in vitro.

Experimental_Workflow start Start: Cancer Cell Lines (e.g., A549, H1299) seed_plates Seed Cells in 96-well Plates start->seed_plates drug_prep Prepare Drug Dilutions (Single Agents & Combinations) seed_plates->drug_prep treatment Treat Cells with Drugs drug_prep->treatment incubation Incubate for 72-120 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plates Read Absorbance (570 nm) mtt_assay->read_plates data_analysis Data Analysis read_plates->data_analysis ic50 Calculate IC50 for Single Agents data_analysis->ic50 synergy Assess Synergy (e.g., Combination Index) data_analysis->synergy end Conclusion on Drug Interaction ic50->end synergy->end

Caption: In vitro workflow for evaluating drug synergy.

Discussion and Future Directions

The preclinical data strongly suggests a synergistic relationship between the MTHFD2 inhibitor DS18561882 and the antifolate agent pemetrexed. This synergy is likely due to the complementary inhibition of critical pathways required for nucleotide synthesis. While these initial findings are promising, further studies are warranted to:

  • Quantify Synergy: Perform detailed synergy studies to calculate Combination Index (CI) values across a range of concentrations and cell lines. This will provide a more rigorous assessment of the interaction.

  • Investigate Other Combinations: Explore the synergistic potential of this compound and its analogs with other classes of anticancer drugs, including other chemotherapies, targeted therapies, and immunotherapies.

  • In Vivo Validation: Conduct in vivo studies using animal models to confirm the synergistic efficacy and assess the safety profile of these drug combinations.

  • Biomarker Discovery: Identify predictive biomarkers to select patient populations most likely to benefit from combination therapies involving MTHFD2 inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for DS44960156

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling DS44960156, a selective MTHFD2 inhibitor, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans.

Product Information:

  • Product Name: this compound

  • Catalog Number: HY-131943

  • Purity: 99.0%

  • CAS Number: 2361327-08-2

This compound is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism, which is highly expressed in cancer cells.[1] Its inhibitory action disrupts the synthesis of nucleotides and amino acids necessary for cell proliferation, making it a compound of interest in cancer research.[1]

Quantitative Data Summary

For optimal stability and efficacy, this compound should be stored under the following conditions:

Storage ConditionDuration
Stock Solution at -80°C6 months
Stock Solution at -20°C1 month

Disposal Procedures

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure personnel safety. While a specific Safety Data Sheet (SDS) for this compound was not located, general procedures for the disposal of chemical waste from the same supplier, MedchemExpress, provide a clear directive. The primary recommendation is to engage a licensed professional waste disposal service.

Step-by-Step Disposal Guidance:

  • Consult Regulations: Always consult federal, state, and local regulations regarding hazardous waste disposal to ensure full compliance.

  • Contact Professional Service: Arrange for the collection and disposal of this compound waste through a licensed professional waste disposal company.

  • Proper Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and any known hazard symbols.

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by the disposal company.

  • Contaminated Materials: Dispose of all contaminated materials, such as personal protective equipment (PPE), empty containers, and lab supplies, as hazardous waste in accordance with the same procedures.

Experimental Workflow: Disposal

G cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Disposal Unused this compound Unused this compound Collect in appropriate, sealed containers Collect in appropriate, sealed containers Unused this compound->Collect in appropriate, sealed containers Contaminated Labware Contaminated Labware Contaminated Labware->Collect in appropriate, sealed containers Used PPE Used PPE Used PPE->Collect in appropriate, sealed containers Label containers clearly\n(Name, Hazards) Label containers clearly (Name, Hazards) Collect in appropriate, sealed containers->Label containers clearly\n(Name, Hazards) Store in designated hazardous waste area Store in designated hazardous waste area Label containers clearly\n(Name, Hazards)->Store in designated hazardous waste area Contact Licensed Professional\nWaste Disposal Service Contact Licensed Professional Waste Disposal Service Store in designated hazardous waste area->Contact Licensed Professional\nWaste Disposal Service Arrange for Pickup\n& Manifesting Arrange for Pickup & Manifesting Contact Licensed Professional\nWaste Disposal Service->Arrange for Pickup\n& Manifesting Final Disposal\n(Incineration/Landfill) Final Disposal (Incineration/Landfill) Arrange for Pickup\n& Manifesting->Final Disposal\n(Incineration/Landfill)

This compound Disposal Workflow

Mechanism of Action: MTHFD2 Inhibition

Understanding the biological impact of this compound is crucial for appreciating the importance of its proper handling and disposal. The following diagram illustrates the signaling pathway affected by MTHFD2 inhibitors.

G cluster_pathway Mitochondrial One-Carbon Metabolism cluster_inhibition Inhibition cluster_downstream Downstream Effects Serine Serine Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT2 THF Tetrahydrofolate Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD2 (Dehydrogenase) Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD2 (Cyclohydrolase) Formate Formate Formyl_THF->Formate Nucleotide Synthesis\n(Purines, Thymidine) Nucleotide Synthesis (Purines, Thymidine) Formate->Nucleotide Synthesis\n(Purines, Thymidine) Amino Acid Synthesis Amino Acid Synthesis Formate->Amino Acid Synthesis This compound This compound This compound->Methylene_THF Inhibits Cell Proliferation Cell Proliferation Nucleotide Synthesis\n(Purines, Thymidine)->Cell Proliferation Amino Acid Synthesis->Cell Proliferation DNA Replication Stress DNA Replication Stress Cell Proliferation->DNA Replication Stress Cancer Cell Death Cancer Cell Death DNA Replication Stress->Cancer Cell Death

MTHFD2 Inhibition Pathway

References

Essential Safety and Operational Guide for Handling DS44960156

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain compound integrity.

Personal Protective Equipment (PPE)

Given that this compound is an investigational compound intended for cancer research, it should be handled with the same precautions as other potentially hazardous substances. The following personal protective equipment is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned. Consider a disposable gown when handling larger quantities.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage are critical to ensure the stability and activity of this compound.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (2361327-08-2) on the label match the order.

Storage: this compound is sensitive to temperature. Adhere strictly to the following storage conditions to prevent degradation.[1]

Storage ConditionDuration
-80°C Up to 6 months
-20°C Up to 1 month
  • Stock Solutions: Once prepared, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1]

Solution Preparation:

  • This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1]

  • All solution preparation should be conducted in a chemical fume hood.

  • Use appropriate volumetric glassware to ensure accurate concentrations.

The following table provides recommended solvent volumes for preparing various concentrations of a this compound stock solution.[1]

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.8625 mL14.3127 mL28.6254 mL
5 mM 0.5725 mL2.8625 mL5.7251 mL
10 mM 0.2863 mL1.4313 mL2.8625 mL

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Solid Waste:

  • Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.

Liquid Waste:

  • Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container.

  • Do not dispose of this compound solutions down the drain.

Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Protocols: MTHFD2 Inhibition Assay

The following is a generalized workflow for assessing the inhibitory activity of this compound on the MTHFD2 enzyme. This protocol is based on common methodologies in the field.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare MTHFD2 Enzyme Solution mix Mix Enzyme, Inhibitor, and Cofactor in Assay Plate prep_enzyme->mix prep_substrate Prepare Substrate (e.g., CH2-THF) and Cofactor (NAD+) add_substrate Initiate Reaction by Adding Substrate prep_substrate->add_substrate prep_compound Prepare Serial Dilutions of this compound prep_compound->mix incubate Incubate at 37°C mix->incubate incubate->add_substrate monitor Monitor Reaction Progress (e.g., Absorbance at 340 nm) add_substrate->monitor calculate Calculate Reaction Rates monitor->calculate plot Plot Rate vs. Inhibitor Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for determining the IC50 of this compound against MTHFD2.

Methodology:

  • Enzyme and Reagent Preparation: Prepare solutions of recombinant human MTHFD2 enzyme, the substrate (e.g., 5,10-methylenetetrahydrofolate, CH2-THF), and the cofactor (NAD+).

  • Compound Dilution: Create a serial dilution of this compound in an appropriate buffer, typically containing a small percentage of DMSO.

  • Assay Reaction: In a microplate, combine the MTHFD2 enzyme, the cofactor, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the rate of the reaction, often by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway Context: MTHFD2 in One-Carbon Metabolism

This compound is a selective inhibitor of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism. This pathway is crucial for the synthesis of nucleotides and other essential biomolecules, particularly in rapidly proliferating cancer cells.

signaling_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Serine->CH2_THF THF THF CH2_THF->THF MTHFD2 MTHFD2 CHO_THF 10-Formyl-THF CH2_THF->CHO_THF NAD+ -> NADH Formate Formate CHO_THF->Formate Purine_Synthesis Purine Synthesis This compound This compound This compound->MTHFD2

Caption: Inhibition of MTHFD2 by this compound in the mitochondrial one-carbon pathway.

This diagram illustrates that MTHFD2 catalyzes the conversion of 5,10-methylene-THF to 10-formyl-THF within the mitochondria. This step is a critical source of one-carbon units for processes such as purine synthesis. By inhibiting MTHFD2, this compound disrupts this pathway, thereby impeding the metabolic processes that support rapid cancer cell growth.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DS44960156
Reactant of Route 2
Reactant of Route 2
DS44960156

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.